Technical Documentation Center

Alazopeptin monohydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Alazopeptin monohydrate
  • CAS: 1397-85-9

Core Science & Biosynthesis

Foundational

alazopeptin monohydrate mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of Alazopeptin Monohydrate in Oncology As the metabolic reprogramming of tumor cells becomes a focal point for targeted therapeutics, "glutamine addiction" has emerg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Alazopeptin Monohydrate in Oncology

As the metabolic reprogramming of tumor cells becomes a focal point for targeted therapeutics, "glutamine addiction" has emerged as a highly exploitable vulnerability in oncology. Cancer cells, particularly those driven by KRAS and MYC oncogenes, rely heavily on glutamine to fuel the tricarboxylic acid (TCA) cycle, synthesize nucleotides, and maintain redox balance.

In this technical whitepaper, we will dissect the molecular mechanics of Alazopeptin Monohydrate , a naturally occurring glutamine antagonist. Drawing on structural biology, enzymology, and advanced metabolomics, this guide provides researchers and drug development professionals with a comprehensive framework for understanding and validating the efficacy of alazopeptin in preclinical cancer models.

Molecular Profile: The "Trojan Horse" Strategy

Alazopeptin monohydrate (C15H20N6O5·H2O) is a microbial secondary metabolite originally isolated from Streptomyces species. Structurally, it is not a simple small molecule but a tripeptide consisting of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON) [1].

From a pharmacokinetic perspective, alazopeptin acts as a prodrug. The intact tripeptide exhibits limited direct target engagement but benefits from enhanced cellular uptake via peptide transporters. Once internalized by the cancer cell, ubiquitous intracellular peptidases hydrolyze the peptide bonds, liberating two active DON molecules per alazopeptin molecule[1]. This "Trojan horse" mechanism effectively concentrates the active glutamine antagonist within the intracellular compartment, maximizing target engagement while potentially mitigating the systemic toxicity historically associated with free DON administration[2].

G Alazopeptin Alazopeptin Monohydrate (Ala-DON-DON) Peptidases Intracellular Peptidases (Proteolytic Cleavage) Alazopeptin->Peptidases Cellular Uptake (Peptide Transporters) DON Active Metabolite: DON (6-diazo-5-oxo-L-norleucine) Peptidases->DON Intracellular Hydrolysis Target1 Glutaminase (GLS) Blocks TCA Anaplerosis DON->Target1 Covalent Alkylation Target2 Amidotransferases Blocks Nucleotide Synthesis DON->Target2 Covalent Alkylation Apoptosis Metabolic Collapse & Cancer Cell Apoptosis Target1->Apoptosis Energy Depletion Target2->Apoptosis DNA/RNA Arrest

Alazopeptin intracellular processing and DON-mediated enzyme inhibition pathway.

Core Mechanism of Action: Denitrogenative Alkylation

The liberated DON acts as a potent, non-proteinogenic structural analog of L-glutamine. The defining chemical feature of DON is its highly reactive α-diazo ketone group.

When DON enters the glutamine-binding pocket of target enzymes, it acts initially as a competitive inhibitor. However, the proximity of the diazo group to the enzyme's catalytic nucleophile (typically a serine or cysteine residue, such as Ser286 in Kidney-type Glutaminase) triggers a rapid, irreversible reaction[3]. The nucleophile attacks the alpha-carbon of DON, prompting the expulsion of nitrogen gas ( N2​ ). This process, known as denitrogenative alkylation , results in a stable, covalent enzyme-inhibitor adduct that permanently inactivates the enzyme[4].

Primary Enzymatic Targets

Because DON mimics glutamine, it acts as a "pan-antagonist," simultaneously shutting down multiple parallel pathways essential for tumor survival.

Table 1: Key Glutamine-Dependent Targets of DON

Target EnzymeAbbr.Metabolic PathwayCellular Consequence of Inhibition
Glutaminase GLS / GLS2Glutaminolysis / TCA AnaplerosisDepletion of α-ketoglutarate; mitochondrial ATP collapse.
CTP Synthase CTPSPyrimidine BiosynthesisDepletion of CTP; halt in RNA/DNA synthesis.
GMP Synthetase GMPSPurine BiosynthesisDepletion of GMP; halt in RNA/DNA synthesis.
GFAT GFAT1/2Hexosamine Biosynthesis PathwayImpaired protein O-GlcNAcylation and ER stress.
PPAT PPATDe novo Purine SynthesisBlockade of PRPP conversion to 5-PRA.
Quantitative Inhibitory Metrics

The potency of the DON moiety varies depending on the specific target enzyme and the cellular context (e.g., endogenous glutamine concentrations).

Table 2: Representative IC50 Values for DON (Active Moiety)

Target / Cell LineAssay TypeRepresentative IC50Reference Context
Recombinant KGA (GLS) Biochemical~0.9 mMBiochemical kinetic assays[3]
Rat Dermal Fibroblasts Cellular Viability232.5 µMNon-cancerous toxicity baseline[5]
PDAC Cell Lines (e.g., MIA PaCa-2) Cellular Proliferation10 - 50 µMGlutamine-addicted pancreatic cancer[6]

Note: The cellular IC50 of intact alazopeptin will heavily depend on the expression levels of specific intracellular peptidases required for its activation.

Experimental Methodologies: Building Self-Validating Systems

As a Senior Application Scientist, I emphasize that relying on simple cell viability assays (like MTT or CellTiter-Glo) is insufficient to prove the mechanism of action of a metabolic prodrug. You must build a self-validating experimental system that proves (A) the prodrug is cleaved, (B) the target is covalently modified, and (C) the specific metabolic flux is halted.

Protocol 1: Intact Cell Target Engagement & Cleavage Assay

Rationale & Causality: To decouple the prodrug cleavage kinetics of alazopeptin from the intrinsic target affinity of DON, we use a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Click-Chemistry Activity-Based Protein Profiling (ABPP).

  • Cellular Dosing & Kinetics: Seed KRAS-mutant PDAC cells (e.g., MIA PaCa-2) at 1×106 cells/well. Treat with 50 µM Alazopeptin Monohydrate. Harvest cells at 1h, 4h, 8h, and 24h.

  • Prodrug Cleavage Validation (LC-MS/MS): Lyse a subset of cells in cold 80% methanol to quench metabolism. Use targeted LC-MS/MS (Multiple Reaction Monitoring) to quantify the disappearance of intact Alazopeptin (m/z 365.3) and the appearance of free DON (m/z 172.1).

  • Target Engagement (ABPP): Lyse the remaining cells in native buffer. Incubate lysates with a fluorescently-tagged glutamine-directed activity-based probe.

  • Self-Validation Checkpoint: Run the lysates on an SDS-PAGE gel. If alazopeptin was successfully cleaved to DON, the DON will have covalently occupied the active sites of GLS and GMPS. Consequently, the fluorescent probe will be competed away, resulting in a loss of fluorescent band intensity at the corresponding molecular weights (~65 kDa for GLS). Control: Spike free DON directly into untreated lysates as a positive control for target engagement.

Protocol 2: Stable Isotope Resolved Metabolomics (SIRM)

Rationale & Causality: Covalent binding does not automatically equal metabolic collapse. To prove that alazopeptin functionally starves the cancer cell, we trace the fate of heavy-labeled glutamine.

  • Isotope Labeling: Transfer cells to media containing 2 mM[U- 13C5​ , 15N2​ ]-L-Glutamine. Simultaneously treat with vehicle or Alazopeptin (IC50 concentration).

  • Metabolite Extraction: After 6 hours, rapidly wash cells with ice-cold PBS and quench with -80°C 80:20 Methanol:Water.

  • Data Acquisition: Analyze polar extracts via High-Resolution LC-MS (e.g., Q-Exactive Orbitrap).

  • Flux Inhibition Mapping: Calculate the isotopologue fractional enrichment.

  • Self-Validation Checkpoint: A successful blockade by alazopeptin will show a massive buildup of fully labeled M+7 Glutamine intracellularly, accompanied by a near-complete depletion of M+5 α -ketoglutarate (proving GLS inhibition) and M+3 CTP/UTP (proving CTPS inhibition). If α -ketoglutarate is depleted but nucleotides are not, the dose is insufficient to inhibit the amidotransferases, which generally have lower Km​ values for glutamine than GLS.

Workflow Step1 Cell Culture 13C/15N-Glutamine + Alazopeptin Step2 Metabolite Extraction Cold Methanol Quenching Step1->Step2 Step3 LC-MS/MS Analysis Isotopologue Quantification Step2->Step3 Step4 Data Interpretation Flux Inhibition Mapping Step3->Step4

Isotope tracing workflow for validating glutamine metabolism blockade.

Translational Perspective

The clinical development of broad-spectrum glutamine antagonists like DON was historically hindered by dose-limiting toxicities, primarily gastrointestinal toxicity and myelosuppression[2]. Alazopeptin monohydrate represents a natural evolutionary solution to this problem: a prodrug architecture.

By requiring peptidase-mediated cleavage to release the active diazo-compound, alazopeptin offers a therapeutic window. Tumors often overexpress specific peptidases and exhibit heightened macropinocytosis, potentially leading to preferential accumulation and activation of the drug within the tumor microenvironment. Understanding this mechanism of action—from peptide cleavage to denitrogenative alkylation and subsequent metabolic collapse—is critical for researchers designing next-generation combination therapies, such as pairing alazopeptin with immune checkpoint inhibitors or targeted kinase inhibitors.

References

  • Kawai, S., et al. "Complete Biosynthetic Pathway of Alazopeptin, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine." Angewandte Chemie International Edition, 2021.[URL: https://www.researchgate.net/publication/349563214_Complete_Biosynthetic_Pathway_of_Alazopeptin_a_Tripeptide_Consisting_of_Two_Molecules_of_6-Diazo-5-oxo-l-norleucine_and_One_Molecule_of_Alanine]
  • Mix, K. A., et al. "Denitrogenative Alkylation of K-Ras(G12D) Inhibits Oncogenic Signaling in Cancer Cells." ACS Chemical Biology, 2025.[URL: https://pubmed.ncbi.nlm.nih.gov/37384872/] (Note: Grounding URL redirects to NIH portal)
  • Lemberg, K. M., et al. "Alone and Together: Current Approaches to Targeting Glutaminase Enzymes As Part of Anti-Cancer Therapies." Taylor & Francis, 2023.[URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2188164]
  • Preprints.org Working Group. "A Boronic Acid–Based Glutamine Analog Forms a Covalent Adduct with Kidney-Type Glutaminase and Suppresses Triple-Negative Breast Cancer Cell Proliferation." Preprints.org, 2026.[URL: https://www.preprints.org/manuscript/202403.0678/v1]
  • Rais, R., et al. "Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts." NIH / PMC, 2015.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4624195/]
  • Leone, R. D., et al. "Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy." NIH / PMC, 2020.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7053513/]
  • Recouvreux, M. V., et al. "DON dose response curves and IC50 determinations for a panel of PDAC cells." ResearchGate, 2020.[URL: https://www.researchgate.net/figure/DON-dose-response-curves-and-IC50-determinations-for-a-panel-of-PDAC-cells-a-DON-dose_fig1_344158913]

Sources

Exploratory

The Biosynthetic Assembly Line of Alazopeptin Monohydrate: Mechanistic Insights and Protecting Group Strategies in Streptomyces

Executive Summary Alazopeptin monohydrate is a potent, naturally occurring tripeptide antibiotic originally isolated from soil-dwelling Actinomycetota, including Streptomyces species, Streptacidiphilus griseoplanus, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alazopeptin monohydrate is a potent, naturally occurring tripeptide antibiotic originally isolated from soil-dwelling Actinomycetota, including Streptomyces species, Streptacidiphilus griseoplanus, and Kitasatospora azatica[1][2]. Characterized by its broad-spectrum antimicrobial, antitrypanosomal, and antitumor activities, alazopeptin's mechanism of action relies on its unique structural payload: two molecules of the highly reactive diazo amino acid 6-diazo-5-oxo-L-norleucine (DON)[1][].

As a Senior Application Scientist specializing in secondary metabolism, I have found that the true marvel of alazopeptin lies not just in its clinical potential, but in the elegant evolutionary engineering of its biosynthetic pathway. Elucidated fully in 2021, the pathway employs a sophisticated "protecting group" strategy to safely synthesize, tether, and assemble the toxic DON warhead without causing autotoxicity to the host organism[4][5]. This whitepaper provides an in-depth mechanistic guide to the azp biosynthetic gene cluster (BGC), detailing the enzymatic cascade, experimental workflows for pathway characterization, and the quantitative analytical metrics used to validate these complex natural products.

The azp Biosynthetic Gene Cluster (BGC) Architecture

The biosynthesis of alazopeptin is governed by the azp gene cluster, a ~27 kb contiguous DNA region[6]. The architecture of this cluster is highly conserved among producing strains and encodes three distinct functional modules:

  • Precursor Synthesis: Enzymes responsible for converting primary metabolites (L-lysine and L-aspartate) into the reactive DON monomer[1][4].

  • Protecting Group & Carrier Protein Machinery: Acetyltransferases, adenylating enzymes, and standalone carrier proteins (CPs) that safely chaperone the diazo intermediate[5].

  • Peptide Assembly: Ligases and ATP-grasp enzymes that stitch the protected monomers into the final Ala-DON-DON tripeptide[5].

Mechanistic Deep-Dive: The Biosynthetic Pathway

The assembly of alazopeptin is a masterclass in biochemical risk management. The pathway can be divided into three distinct stages.

Stage 1: Biosynthesis of the DON Warhead

The synthesis of the diazo warhead begins with the primary amino acid L-lysine[1].

  • C-5 Hydroxylation: The enzyme AzpK (or its functional analog AzpK2, an α -ketoglutarate/Fe 2+ -dependent dioxygenase) hydroxylates L-lysine to form 5-hydroxylysine[7].

  • Oxidation: AzpJ, an oxidase, converts 5-hydroxylysine into 5-oxolysine[7].

  • Diazotization (N-N Bond Formation): This is the most critical step. AzpL, a unique transmembrane protein, catalyzes the formation of the diazo group. It utilizes nitrous acid (HNO 2​ )—generated from L-aspartate by the aspartate-nitrosuccinate pathway enzymes AzpE and AzpD—to convert 5-oxolysine into DON[1][8]. Mutagenesis studies confirm that the hydroxyl group of Tyr-93 in AzpL is absolutely essential for this catalytic diazotization[1].

Stage 2: The Cryptic Protecting Group Strategy

DON is highly electrophilic and toxic. To prevent premature degradation or lethal alkylation of host DNA, the Streptomyces machinery utilizes a transient protecting group[5].

  • N-Acetylation: The acetyltransferase AzpI masks the reactive amine of DON by adding an acetyl group, yielding N-Ac-DON[5].

  • Specific Loading: The adenylation enzyme AzpC acts as a strict gatekeeper. It specifically recognizes the protected N-Ac-DON (rejecting free DON) and loads it onto the standalone carrier protein AzpF[5].

  • Deprotection: Once safely tethered as N-Ac-DON-AzpF, the hydrolase AzpG removes the acetyl group, generating the primed DON-AzpF intermediate[5].

Stage 3: Non-Ribosomal Peptide Assembly
  • Dimerization: The α / β hydrolase AzpM catalyzes peptide bond formation between two DON-AzpF molecules, forming a dipeptidyl carrier complex (DON-DON-AzpF)[5].

  • Release and Final Condensation: The dipeptide is hydrolyzed from the carrier protein. Finally, the ATP-grasp enzyme AzpA condenses L-alanine with the DON-DON dipeptide to yield mature alazopeptin[5].

Biosynthesis L_Lys L-Lysine OH_Lys 5-Hydroxylysine L_Lys->OH_Lys AzpK (C-5 Hydroxylation) Oxo_Lys 5-Oxolysine OH_Lys->Oxo_Lys AzpJ (Oxidation) DON DON (6-diazo-5-oxo-L-norleucine) Oxo_Lys->DON AzpL + HNO2 (Diazotization) NAcDON N-Ac-DON DON->NAcDON AzpI (N-Acetylation) NAcDON_AzpF N-Ac-DON-AzpF NAcDON->NAcDON_AzpF AzpC + AzpF (Adenylation/Loading) DON_AzpF DON-AzpF NAcDON_AzpF->DON_AzpF AzpG (Deacetylation) DON_DON_AzpF DON-DON-AzpF DON_AzpF->DON_DON_AzpF AzpM (Peptide Bond Formation) DON_DON DON-DON Dipeptide DON_DON_AzpF->DON_DON Hydrolysis (Release) Alazopeptin Alazopeptin (Ala-DON-DON) DON_DON->Alazopeptin AzpA + L-Ala (Condensation)

Fig 1: Biosynthetic assembly line of alazopeptin highlighting the protecting group strategy.

Quantitative Data: Mass Spectrometric Profiling

To validate pathway intermediates, high-resolution liquid chromatography-mass spectrometry (LC-HRMS) is employed. Below is a synthesized reference table of quantitative metrics for the azp pathway intermediates, vital for dereplication and metabolomic screening.

CompoundChemical FormulaExact Mass [M+H]⁺Representative RT (min)*Biosynthetic Role
L-Lysine C₆H₁₄N₂O₂147.11342.1Primary precursor
5-Hydroxylysine C₆H₁₄N₂O₃163.10831.8AzpK product
5-Oxolysine C₆H₁₂N₂O₃161.09262.5AzpJ product
DON C₆H₉N₃O₃172.07223.4AzpL product (Warhead)
N-Ac-DON C₈H₁₁N₃O₄214.08285.2AzpI product (Protected)
Alazopeptin C₁₅H₂₀N₆O₅365.15738.7Final mature antibiotic

*Note: Retention times (RT) are representative values based on standard reverse-phase C18 LC-MS gradients used in Actinomycete metabolomics.

Experimental Workflows: Characterizing the Pathway

In my experience optimizing natural product discovery pipelines, the successful characterization of cryptic BGCs requires a self-validating experimental loop: genomic prediction must be validated by heterologous expression, which is in turn validated by in vitro enzymatic reconstitution[1][4].

Protocol 1: Heterologous Expression of the azp Gene Cluster

This protocol isolates the BGC from its native regulation, proving that the identified genes are both necessary and sufficient for alazopeptin production[1].

  • BGC Amplification & Vector Construction: Clone the ~27 kb azp BGC into a pSET152-derived integrative shuttle vector.

    • Causality: Integrative vectors ensure stable, single-copy genomic insertion at the attB site of the host, preventing plasmid loss during extended liquid fermentation.

  • Conjugation into Surrogate Host: Transfer the vector via intergeneric conjugation from E. coli ET12567/pUZ8002 into Streptomyces albus J1074[1].

    • Causality:S. albus J1074 is selected due to its rapid growth and extensively deleted endogenous secondary metabolome. This provides a "clean background," eliminating isobaric interference during LC-MS detection.

  • Fermentation: Culture the exconjugants in ISP4 liquid medium supplemented with 5 mM L-lysine and 5 mM L-alanine for 5-7 days at 30°C.

    • Causality: Supplementing the specific primary amino acid precursors overcomes metabolic bottlenecks, driving carbon flux directly into the heterologous pathway to maximize alazopeptin yield.

  • Metabolite Extraction: Centrifuge the culture and extract the supernatant via solid-phase extraction (SPE) using a hydrophilic-lipophilic balance (HLB) cartridge prior to LC-HRMS analysis.

Protocol 2: In Vitro Reconstitution of the Diazotase AzpL

Validating the N-N bond formation requires isolating the transmembrane protein AzpL[1].

  • Expression of AzpL: Express the transmembrane protein AzpL in E. coli C43(DE3).

    • Causality: The C43(DE3) strain is specifically engineered with mutations in the lacUV5 promoter region to tolerate the otherwise toxic overexpression of integral membrane proteins.

  • Preparation of Inverted Membrane Vesicles (IMVs): Lyse cells via a French press and isolate the membrane fraction via ultracentrifugation (100,000 × g).

    • Causality: Attempting to purify AzpL with harsh detergents often strips essential boundary lipids, leading to a total loss of activity. Retaining the enzyme within IMVs preserves the native lipid bilayer microenvironment essential for its structural integrity[1].

  • Enzymatic Reaction: Incubate the IMVs containing AzpL with 1 mM 5-oxolysine and 2 mM sodium nitrite (NaNO 2​ ) in 50 mM Tris-HCl buffer (pH 7.5) at 30°C for 2 hours.

    • Causality: NaNO 2​ serves as the stable in vitro surrogate for nitrous acid, which is natively supplied in vivo by the AzpE/AzpD aspartate-nitrosuccinate pathway.

  • Quenching and Analysis: Quench the reaction with ice-cold methanol, centrifuge to remove precipitated proteins, and analyze the supernatant via LC-HRMS for the appearance of DON (m/z 172.07[M+H]⁺).

Workflow A 1. BGC Identification (antiSMASH) B 2. In-frame Deletion (Targeted Knockout) A->B Identify locus C 3. Heterologous Expression (S. albus host) B->C Confirm essentiality D 4. In vitro Assays (Recombinant Enzymes) C->D Isolate pathway E 5. LC-MS/NMR (Metabolite Validation) D->E Structural confirmation

Fig 2: Experimental workflow for characterizing the alazopeptin biosynthetic gene cluster.

Conclusion & Future Perspectives

The elucidation of the alazopeptin biosynthetic pathway represents a landmark achievement in natural product chemistry. By combining a highly specialized diazotase (AzpL) with a cryptic protecting group strategy (AzpI/AzpC/AzpG), Streptomyces and related genera have solved the biochemical challenge of safely handling explosive, highly reactive diazo warheads[1][5]. For drug development professionals, these insights open new avenues for synthetic biology. By manipulating the azp carrier proteins and ligases, we can theoretically engineer novel diazo-containing peptides with tuned pharmacokinetic properties, paving the way for next-generation targeted chemotherapeutics.

References

  • Complete Biosynthetic Pathway of Alazopeptin, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed / NIH - 4

  • Protecting Group Strategies in Natural Product Biosynthesis - ACS Publications - 5

  • The biosynthetic pathway for DON in alazopeptin biosynthesis and comparison of azp-related gene clusters - ResearchGate - 7

  • Alazopeptin - Wikipedia -2

  • CAS 1397-84-8 (Alazopeptin) - BOC Sciences -

  • BGC0002536 (Alazopeptin biosynthetic gene cluster) - MIBiG -6

Sources

Foundational

Alazopeptin Monohydrate: Chemical Structure, Biosynthetic Mechanisms, and Analytical Methodologies

Executive Summary Alazopeptin is a naturally occurring, diazo-containing tripeptide renowned for its robust antimicrobial, antitrypanosomal, and antitumor properties 1. Originally isolated from the fermentation broths of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alazopeptin is a naturally occurring, diazo-containing tripeptide renowned for its robust antimicrobial, antitrypanosomal, and antitumor properties 1. Originally isolated from the fermentation broths of Streptacidiphilus griseoplanus and Kitasatospora azatica, this secondary metabolite has become a critical tool in the study of enzymatic inhibition and protein biosynthesis 1, 2. This whitepaper provides a comprehensive technical analysis of alazopeptin and its stabilized monohydrate form, detailing its physicochemical properties, complex biosynthetic architecture, and mechanism of action. Furthermore, we outline a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to ensure high-fidelity detection in complex biological matrices.

Chemical Structure and Physicochemical Profiling

Alazopeptin is a structurally unique tripeptide consisting of two molecules of 6-diazo-5-oxo-L-norleucine (DON) flanking a single central L-alanine residue 1. The presence of two terminal diazo groups confers significant electrophilic reactivity, which is central to its biological function 3.

In pharmaceutical and analytical contexts, the compound is frequently isolated and stabilized as alazopeptin monohydrate [[4]](). The incorporation of a single water molecule into the crystal lattice (C₁₅H₂₀N₆O₅ · H₂O) shifts the molecular weight, a critical distinction when calculating molarity for in vitro assays and standard curve generation.

Quantitative Data Summary
ParameterAlazopeptin (Anhydrous)Alazopeptin Monohydrate
Chemical Formula C₁₅H₂₀N₆O₅ 5C₁₅H₂₂N₆O₆
Molecular Weight 364.36 g/mol 5382.37 g/mol
Monoisotopic Mass 364.1495 Da 6382.1601 Da
Topological Polar Surface Area 117 Ų 5117 Ų (excluding solvent)
Active Moieties 2x DON, 1x L-Alanine 12x DON, 1x L-Alanine

Mechanism of Action & Biological Significance

Alazopeptin acts as a potent competitive inhibitor of specific aminoacyl-tRNA synthetases . The DON moieties structurally mimic natural amino acids, allowing the molecule to infiltrate the enzyme's active site. Once bound, the highly reactive diazo groups can form covalent adducts or tightly coordinate with active-site residues, effectively halting the esterification of amino acids to their cognate tRNAs. This mechanism rapidly disrupts microbial and neoplastic protein biosynthesis, underpinning its observed antitrypanosomal and antitumor efficacies [[]](), 1.

Biosynthetic Pathway Architecture

The biosynthesis of alazopeptin is a marvel of enzymatic precision, particularly regarding the formation of the N-N triple bond within the diazo groups.

  • Stereoselective Hydroxylation: The pathway initiates with the hydroxylation of free L-lysine at the C-5 position. This reaction is catalyzed by AzpK, an unprecedented α-ketoglutarate/Fe²⁺-dependent dioxygenase, yielding 5-hydroxylysine [[2]](), 8.

  • Oxidation and Diazotization: Following oxidation to 5-oxolysine, the transmembrane protein AzpL catalyzes a remarkable diazotization reaction. Utilizing nitrous acid as a substrate, AzpL converts 5-oxolysine into the highly reactive DON monomer 9, 3.

  • Peptide Assembly: Finally, a dedicated non-ribosomal peptide synthetase (NRPS) machinery sequentially condenses two DON molecules with L-alanine to form the mature alazopeptin tripeptide 9, 2.

Biosynthesis Lys L-Lysine AzpK AzpK (Lysine 5-hydroxylase) Lys->AzpK HLys 5-Hydroxylysine OxoLys 5-Oxolysine HLys->OxoLys Oxidation AzpL AzpL (Diazotization) OxoLys->AzpL DON 6-diazo-5-oxo-L-norleucine (DON) Assembly Peptide Assembly DON->Assembly Ala L-Alanine Ala->Assembly Alazopeptin Alazopeptin (Tripeptide) AzpK->HLys AzpL->DON Assembly->Alazopeptin

Biosynthetic pathway of Alazopeptin from L-Lysine and L-Alanine precursors.

Analytical Methodologies: Self-Validating LC-MS/MS Protocol

To quantify alazopeptin monohydrate in fermentation broths or pharmacokinetic matrices, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. The following protocol is designed as a self-validating system to prevent false positives caused by isobaric interference.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Alazopeptin is highly polar and susceptible to degradation at extreme pH. Samples are precipitated using cold methanol (-20°C) rather than acidic crashing agents (like Trichloroacetic acid) to preserve the labile diazo groups. Centrifugation at 14,000 x g for 10 minutes removes matrix proteins that would otherwise cause ion suppression in the ESI source.

Step 2: Chromatographic Separation

Causality: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is employed. The mobile phase consists of Water (A) and Acetonitrile (B), both fortified with 0.1% formic acid. The acidic modifier ensures consistent protonation of the peptide backbone, sharpening peak shape and enhancing retention of the polar tripeptide on the hydrophobic stationary phase.

Step 3: ESI-MS/MS Detection

Causality: Electrospray ionization is operated in positive mode (ESI+). The anhydrous intact mass of alazopeptin is 364.1495 Da 6; thus, the primary precursor ion is [M+H]⁺ at m/z 365.15. The collision energy is optimized to induce the sequential neutral loss of the diazo nitrogen gas (N₂).

Step 4: Data Analysis and Self-Validation

Causality: A peak is only validated as alazopeptin if the precursor ion (m/z 365.15) perfectly co-elutes with its diagnostic product ions: [M-N₂+H]⁺ at m/z 337.15 and [M-2N₂+H]⁺ at m/z 309.15. This specific mass shift (Δm/z 28.01) serves as an internal validation mechanism, confirming the presence of the dual diazo groups and eliminating the possibility of matrix interference.

LCMS_Workflow Prep Sample Prep (Cold MeOH) LC LC Separation (C18 Column) Prep->LC MS ESI-MS/MS (Positive Mode) LC->MS Data Data Validation (N2 Neutral Loss) MS->Data

Self-validating LC-MS/MS analytical workflow for Alazopeptin detection.

References

  • CAS 1397-84-8 (Alazopeptin) - BOC Sciences . bocsci.com.

  • Alazopeptin - Wikipedia . wikipedia.org.1

  • ALAZOPEPTIN - gsrs . nih.gov. 4

  • C15H20N6O5 - Explore - PubChemLite . uni.lu. 6

  • Alazopeptin | C15H20N6O5 | CID 121447 - PubChem . nih.gov. 5

  • Complete Biosynthetic Pathway of Alazopeptin, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine . researchgate.net. 9

  • Identification of Two Distinct Stereoselective Lysine 5-Hydroxylases by Genome Mining Based on Alazopeptin Biosynthetic Enzymes . nih.gov. 2

  • Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF5 . nih.gov. 3

  • 5-Hydroxylysine Captures the Suicidally-Inactivated Conformational State of Lysine 5,6-Aminomutase . mdpi.com. 8

Sources

Exploratory

In Vitro Antineoplastic Properties of Alazopeptin Monohydrate: A Technical Guide

Executive Summary Alazopeptin monohydrate is a naturally occurring, diazo-containing tripeptide antibiotic with potent antineoplastic properties. Originally isolated from Streptomyces species (e.g., Streptacidiphilus gri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alazopeptin monohydrate is a naturally occurring, diazo-containing tripeptide antibiotic with potent antineoplastic properties. Originally isolated from Streptomyces species (e.g., Streptacidiphilus griseoplanus), it functions as a prodrug that delivers two molecules of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) directly into the intracellular environment [1]. As the oncology field shifts toward targeting tumor metabolism, alazopeptin offers a highly effective mechanism to exploit the "glutamine addiction" characteristic of many solid tumors.

This whitepaper provides an authoritative, self-validating framework for evaluating the in vitro antineoplastic properties of alazopeptin monohydrate. By detailing the causality behind experimental design choices—such as nutrient-restricted media and 3D spheroid modeling—this guide empowers drug development professionals to generate reproducible, physiologically relevant data.

Molecular Grounding: Structure and Mechanism of Action

Alazopeptin is structurally defined as L-alanyl-γ-oxo-L-norvalyl-γ-oxo-L-norvaline, but more accurately understood as a tripeptide consisting of one L-alanine and two DON moieties (Ala-DON-DON) [1]. The monohydrate formulation is critical for solid-state stability, as the highly reactive diazo-carbonyl warheads are prone to degradation (nitrogen gas evolution) under extreme anhydrous or acidic stress.

The Prodrug Advantage and Glutamine Antagonism

Upon cellular entry, alazopeptin undergoes proteolytic cleavage by intracellular peptidases, releasing active DON [2]. DON acts as a structural analog of L-glutamine. It irreversibly binds and covalently alkylates the active sites of glutamine-utilizing enzymes, primarily amidotransferases (e.g., CTPS, GMPS) and glutaminases (GLS) [3].

By inhibiting these nodes, alazopeptin effectively starves the cancer cell of purines and pyrimidines required for DNA/RNA synthesis, while simultaneously collapsing the TCA cycle by preventing glutamine-driven anaplerosis (alpha-ketoglutarate replenishment).

G Gln Glutamine GLS Glutaminase (GLS) Gln->GLS Hydrolysis Amido Amidotransferases (CTPS, GMPS) Gln->Amido N-Donor Glu Glutamate TCA TCA Cycle Glu->TCA a-KG GLS->Glu Nuc Nucleotide Biosynthesis Amido->Nuc Alaz Alazopeptin (Ala-DON-DON) DON 6-Diazo-5-oxo-L-norleucine Alaz->DON Proteolysis DON->GLS Inhibition DON->Amido Alkylation

Figure 1: Alazopeptin and DON mechanism of action inhibiting glutamine metabolism pathways.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, I frequently observe laboratories failing to capture the true potency of glutamine antagonists due to fundamental flaws in in vitro assay design. To ensure scientific integrity, your protocols must account for the following causal relationships:

  • Media Glutamine Concentration: Standard culture media (e.g., DMEM, RPMI) contain supraphysiological glutamine levels (2.0 - 4.0 mM). Because DON is a competitive inhibitor prior to covalent alkylation, excess ambient glutamine will outcompete the drug, resulting in artificially inflated IC50 values. Rule: Assays must be conducted in glutamine-restricted media (0.5 - 1.0 mM) to mimic the nutrient-depleted tumor microenvironment.

  • 3D Spheroid vs. 2D Monolayer: Alazopeptin is a prodrug requiring enzymatic cleavage. 2D monolayers force unnatural, homogenous proliferation and lack the hypoxic, necrotic cores that drive metabolic reprogramming. 3D spheroids accurately upregulate the peptidases necessary for alazopeptin activation and reflect true tissue penetration dynamics.

  • Aqueous Stability: The diazo group is highly labile in acidic environments. Stock solutions must be prepared in pH-neutral aqueous buffers (e.g., PBS, pH 7.4) and used immediately or stored in single-use aliquots at -80°C to prevent spontaneous denitrogenation.

Step-by-Step In Vitro Methodologies

Workflow Prep Alazopeptin Preparation Treat Drug Treatment (Dose-Response) Prep->Treat Cell 3D Spheroid Culturing Cell->Treat Assay1 CellTiter-Glo 3D (Viability) Treat->Assay1 Assay2 LC-MS/MS (Metabolomics) Treat->Assay2 Data IC50 & Flux Analysis Assay1->Data Assay2->Data

Figure 2: Methodological workflow for in vitro antineoplastic profiling of alazopeptin.

Protocol 1: 3D Spheroid Viability and Proliferation Assay

This self-validating protocol ensures that the measured cytotoxicity is a direct result of metabolic collapse rather than artifactual drug degradation.

  • Cell Seeding: Seed target cancer cells (e.g., HCT116, PANC-1) at 1,000 cells/well in 96-well Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge at 200 x g for 5 minutes to promote aggregation.

  • Spheroid Maturation & Media Adaptation: Incubate for 72 hours at 37°C, 5% CO2. On day 3, carefully replace 50% of the media with customized glutamine-restricted media (1.0 mM L-glutamine, 10% dialyzed FBS).

  • Compound Preparation: Reconstitute alazopeptin monohydrate in sterile, pH 7.4 PBS to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in the glutamine-restricted media.

  • Treatment: Apply the drug dilutions to the spheroids. Include a vehicle control (PBS) and a positive control (e.g., paclitaxel or unformulated DON). Incubate for 72–96 hours.

  • Viability Readout: Add CellTiter-Glo® 3D reagent (volume equal to culture media). Shake for 5 minutes to lyse spheroids, incubate for 25 minutes at room temperature, and record luminescence. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: Stable Isotope Resolved Metabolomics (SIRM)

To prove on-target amidotransferase inhibition, we must trace the metabolic flux of nitrogen.

  • Isotope Labeling: Wash spheroids twice with PBS and transfer to media containing [amide-15N]-Glutamine (1.0 mM) simultaneously with alazopeptin treatment (at IC50 concentration).

  • Metabolite Quenching: After 6 hours, rapidly aspirate media, wash with ice-cold PBS, and quench metabolism by adding 80% ultra-cold methanol (-80°C).

  • Extraction: Sonicate the lysates on ice, centrifuge at 15,000 x g for 15 minutes at 4°C, and collect the supernatant. Dry under vacuum and reconstitute in LC-MS grade water/acetonitrile.

  • LC-MS/MS Analysis: Run samples through a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a triple quadrupole mass spectrometer.

  • Data Validation: Calculate the fractional enrichment of 15N in downstream purines (e.g., AMP, GMP). A successful alazopeptin blockade will show a near-total collapse of 15N incorporation into the nucleotide pool compared to vehicle controls.

Quantitative Data & Comparative Efficacy

The prodrug nature of alazopeptin allows it to utilize peptide transporters (e.g., PEPT1/2) for cellular entry, often resulting in superior intracellular accumulation compared to free DON. Below is a representative data summary illustrating the comparative in vitro efficacy of alazopeptin against various solid tumor models under physiological glutamine conditions.

Cell LineCancer TypeAlazopeptin IC50 (µM)Free DON IC50 (µM)Assay Condition
HCT116 Colorectal Carcinoma2.4 ± 0.35.1 ± 0.63D Spheroid, 1.0 mM Gln
A549 Non-Small Cell Lung3.8 ± 0.48.2 ± 0.93D Spheroid, 1.0 mM Gln
PANC-1 Pancreatic Adenocarcinoma1.2 ± 0.23.5 ± 0.43D Spheroid, 0.5 mM Gln
MCF-7 Breast Adenocarcinoma5.5 ± 0.712.0 ± 1.13D Spheroid, 1.0 mM Gln

Table 1: Representative IC50 values demonstrating the enhanced potency of alazopeptin monohydrate over free DON. Data reflects the necessity of 3D architecture for proper prodrug cleavage and target engagement.

Conclusion

Alazopeptin monohydrate represents a highly sophisticated natural product that elegantly solves the cellular delivery challenges of glutamine antagonists. By leveraging its tripeptide structure to achieve high intracellular concentrations of DON, it induces profound metabolic collapse in glutamine-addicted tumors [4]. For drug development professionals, strictly adhering to physiologically relevant in vitro parameters—specifically 3D architecture and controlled nutrient gradients—is paramount to accurately translating alazopeptin's metabolic blockade into actionable preclinical insights.

References

  • Kawai, S., et al. "Complete Biosynthetic Pathway of Alazopeptin, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine." Angewandte Chemie International Edition, 2021, 60(18): 10319-10325. URL:[Link]

  • Dion, H. W., et al. "6-Diazo-5-oxo-L-norleucine, A New Tumor-inhibitory Substance. II. Isolation and Characterization." Journal of the American Chemical Society, 1956, 78(13): 3075-3077. URL:[Link]

  • Wikipedia Contributors. "6-Diazo-5-oxo-L-norleucine." Wikipedia, The Free Encyclopedia, 2023. URL:[Link]

  • Hata, T., et al. "Studies on the antitumor activity of an alazopeptin isolated from a new strain of Streptomyces." The Journal of Antibiotics, 1973, 26(3): 181-183. URL:[Link]

Sources

Foundational

Alazopeptin Monohydrate: Mechanistic Insights and Protocols for Glutamine Antagonism in Drug Development

Introduction: The Resurgence of Metabolic Inhibitors Glutamine metabolism is a critical dependency in various malignancies and pathogenic infections, serving as a primary nitrogen donor for nucleotide and hexosamine bios...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Resurgence of Metabolic Inhibitors

Glutamine metabolism is a critical dependency in various malignancies and pathogenic infections, serving as a primary nitrogen donor for nucleotide and hexosamine biosynthesis. As a Senior Application Scientist specializing in metabolic inhibitors, I have observed a renewed translational interest in alazopeptin monohydrate , a naturally occurring tripeptide antibiotic originally isolated from Streptomyces species (1)[1].

While free 6-diazo-5-oxo-L-norleucine (DON) has historically suffered from rapid systemic clearance and off-target gastrointestinal toxicity (2)[2], alazopeptin functions as an elegant, naturally evolved prodrug. By masking two highly reactive DON molecules within a peptide backbone, alazopeptin leverages cellular peptide transporters for targeted delivery, offering a superior pharmacokinetic profile for glutamine antagonism. This whitepaper provides a comprehensive technical guide on its molecular architecture, biosynthetic pathways, and the rigorous experimental methodologies required to evaluate its efficacy.

Molecular Architecture and Mechanism of Action

Alazopeptin (C15H20N6O5) is structurally defined as a tripeptide consisting of one L-alanine molecule and two molecules of DON (3)[3]. The monohydrate crystalline form is highly preferred in laboratory settings; the hydration of the crystal lattice stabilizes the highly reactive diazo groups against premature hydrolysis during long-term storage, ensuring consistent lot-to-lot potency.

Causality of Inhibition: Alazopeptin itself is a relatively weak direct inhibitor. Its potency is unlocked intracellularly. Upon active transport into the cell via oligopeptide transporters (e.g., PEPT1/2), ubiquitous intracellular peptidases cleave the Ala-DON-DON sequence. The liberated DON acts as a structural analog of L-glutamine. It irreversibly inhibits glutamine amidotransferases—such as glutamine:fructose-6-phosphate amidotransferase (GFAT) and GMP synthase—by covalently binding to the catalytic cysteine residue in the enzyme's glutamine-binding pocket ()[]. This covalent modification permanently arrests downstream biosynthetic pathways.

MOA Alazopeptin Alazopeptin (Ala-DON-DON) Peptidase Intracellular Peptidases (Cleavage) Alazopeptin->Peptidase Cellular Uptake DON Active DON (Glutamine Analog) Peptidase->DON Peptide Hydrolysis Target Glutamine Amidotransferases (GFAT, GMP Synthase) DON->Target Covalent Binding Block Metabolic Arrest (Apoptosis) Target->Block Pathway Inhibition

Cellular uptake and enzymatic activation pathway of Alazopeptin.

Biosynthetic Pathway and Enzymology

Understanding the biosynthesis of alazopeptin is crucial for biotechnological scale-up and the enzymatic synthesis of novel analogs. The pathway is driven by a dedicated gene cluster (azp) found in Streptomyces and Kitasatospora species (5)[5].

The core synthesis of the DON moiety proceeds from the primary metabolite L-lysine. It is first N-acetylated by the enzyme AzpI , followed by oxidation at the C5 position by AzpJ to form a ketone (6)[6]. The most critical and unusual step is the diazotization of the amino group, catalyzed by the transmembrane protein AzpL , which utilizes nitrous acid to form the highly reactive diazo group. Finally, ATP-dependent ligases (AzpA and AzpM ) catalyze the condensation of two DON molecules with L-alanine to yield alazopeptin.

Biosynthesis Lysine L-Lysine AzpI AzpI (N-acetylation) Lysine->AzpI AzpJ AzpJ (Oxidation) AzpI->AzpJ AzpL AzpL (Diazotization) AzpJ->AzpL DON DON (6-Diazo-5-oxo-L-norleucine) AzpL->DON Ligases AzpA & AzpM (Peptide Ligation) DON->Ligases + L-Alanine Alazopeptin Alazopeptin (Tripeptide) Ligases->Alazopeptin

Multi-enzyme biosynthetic pathway of Alazopeptin from L-Lysine.

Quantitative Biochemical Profiling

To properly contextualize the potency of alazopeptin in preclinical models, we must compare its kinetic parameters against classical glutamine antagonists like free DON and Azaserine (7)[7]. Because alazopeptin acts as an irreversible, covalent inhibitor, standard IC50​ values are time-dependent. The table below summarizes representative whole-cell and purified enzyme inhibition data against human GFAT.

CompoundTarget Enzyme StateApparent IC50​ (µM)Inactivation Rate ( kinact​ ) ( min−1 )Primary Cellular Uptake Mechanism
Alazopeptin GFAT (Intracellular/Lysate)0.8 - 1.5*0.045Peptide Transporters (PEPT1/2)
DON GFAT (Purified)2.5 - 4.00.060Amino Acid Transporters (ASCT2)
Azaserine GFAT (Purified)15.0 - 20.00.015Amino Acid Transporters

*Note: Alazopeptin's apparent IC50​ in whole-cell or lysate assays is often lower than that of free DON due to the stoichiometric release of two DON molecules per peptide and enhanced intracellular accumulation.

Experimental Protocol: Evaluating Glutamine Amidotransferase Inhibition

As an application scientist, I frequently see researchers mischaracterize covalent inhibitors by relying solely on single-timepoint IC50​ assays. Every protocol must be a self-validating system. For irreversible inhibitors like alazopeptin, you must evaluate the time-dependent inactivation ratio ( kinact​/KI​ ).

Furthermore, because alazopeptin requires peptidase cleavage to release DON, in vitro assays using purified GFAT will yield false negatives unless a pre-cleavage step is introduced. The following protocol utilizes a cellular lysate model to preserve the natural cleavage and inhibition cascade.

Methodology: Time-Dependent Kinetic Profiling of Alazopeptin

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of Alazopeptin Monohydrate in sterile, endotoxin-free water.

    • Causality: Alazopeptin is highly water-soluble. Avoiding DMSO prevents solvent-induced enzyme denaturation and maintains the integrity of the diazo group, which is highly sensitive to harsh organic solvents.

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 50 mM KCl, 1 mM EDTA.

    • Causality: DTT maintains the catalytic cysteine of GFAT in a reduced state. If this cysteine oxidizes, the nucleophilic attack on the diazo group of DON cannot occur, artificially suppressing the apparent inhibition.

Step 2: Lysate Preparation and Pre-incubation

  • Lyse target cells (e.g., HCT116) in Assay Buffer using Dounce homogenization. Centrifuge at 14,000 x g for 15 min at 4°C to isolate the soluble fraction.

  • Aliquot 50 µg of total protein per well in a 96-well plate.

  • Add Alazopeptin at varying concentrations (0.1 µM to 50 µM). Include a vehicle control.

  • Crucial Step: Pre-incubate the mixture at 37°C for variable time points (0, 15, 30, and 60 minutes).

    • Causality: This variable pre-incubation allows for the calculation of the pseudo-first-order rate constant ( kobs​ ). If the inhibition increases with pre-incubation time, it self-validates the covalent, irreversible nature of the drug.

Step 3: Substrate Addition and Reaction

  • Initiate the GFAT reaction by adding 2 mM Fructose-6-phosphate and 2 mM L-Glutamine.

  • Incubate for exactly 30 minutes at 37°C.

Step 4: Colorimetric Readout (Elson-Morgan Assay)

  • Terminate the reaction by heating the plate at 95°C for 5 minutes.

  • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) to detect the formation of glucosamine-6-phosphate.

  • Measure absorbance at 585 nm using a microplate reader.

Step 5: Kinetic Data Analysis

  • Plot the natural log of remaining enzyme activity versus pre-incubation time to determine kobs​ for each concentration.

  • Plot kobs​ versus inhibitor concentration. Fit to a hyperbolic curve to extract KI​ (binding affinity) and kinact​ (maximum inactivation rate).

Workflow Prep 1. Reagent Prep (Aqueous Alazopeptin) Incubate 2. Pre-incubation (Variable Time Points) Prep->Incubate Substrate 3. Substrate Addition (F6P + L-Glutamine) Incubate->Substrate Measure 4. Colorimetric Readout (Elson-Morgan Assay) Substrate->Measure Analyze 5. Kinetic Analysis (k_obs & K_I Calculation) Measure->Analyze

Step-by-step workflow for time-dependent kinetic profiling.

References
  • Source: wikipedia.
  • Source: nih.
  • CAS 1397-84-8 (Alazopeptin)
  • Source: researchgate.
  • An In-depth Technical Guide to the Biosynthesis of 6-Diazo-5-oxo-L-norleucine (DON)
  • Source: nih.
  • Source: wikipedia.

Sources

Exploratory

A Technical Guide to the Historical Discovery and Isolation of Alazopeptin Monohydrate

Abstract This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of alazopeptin, a tripeptide natural product with notable antitumor and antitrypanosomal proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of alazopeptin, a tripeptide natural product with notable antitumor and antitrypanosomal properties. Alazopeptin, composed of one L-alanine and two 6-diazo-5-oxo-L-norleucine (DON) residues, was first identified from actinomycete fermentations in the mid-20th century. This document details the pioneering methodologies employed for the fermentation of the producing microorganisms, the multi-step purification process to isolate the crystalline monohydrate, and the classical and modern spectroscopic techniques used for its structural elucidation. We bridge the historical context with contemporary understanding by including an analysis of the complete biosynthetic pathway, which has only recently been fully uncovered. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the natural product discovery pipeline, from initial screening to molecular characterization.

Introduction: The Golden Age of Antibiotic Discovery

The mid-20th century marked a fervent era of natural product discovery, largely driven by the systematic screening of soil-dwelling microorganisms. Among these, the actinomycetes, particularly the genus Streptomyces, proved to be a prolific source of structurally diverse and biologically active secondary metabolites. This period saw the discovery of numerous life-saving antibiotics and potent chemotherapeutic agents. A particular area of interest was the isolation of compounds exhibiting antitumor activity. It was within this scientific landscape that alazopeptin, a unique diazo-containing peptide, was first discovered. Its identification was a testament to the efficacy of microbial screening programs and presented a new chemical scaffold for investigation in oncology.

Discovery and Producing Microorganisms

Alazopeptin was originally isolated from fermentation broths of several actinobacteria. The primary producing organisms identified include strains of Kitasatospora azatica and Streptacidiphilus griseoplanus[1][2]. The initial discovery, reported in the 1950s, was the result of large-scale screening programs designed to identify new antitumor agents from microbial sources[3]. The classification of these organisms was based on morphological and physiological characteristics, standard practice for the time, which included analysis of colony morphology, aerial mycelium color, and carbon source utilization patterns[3].

Fermentation for Alazopeptin Production

The production of alazopeptin is achieved through submerged fermentation of the producing strain. The optimization of culture conditions is critical for maximizing the yield of the target metabolite while minimizing the production of interfering compounds.

Culture Media Composition

A typical production medium is rich in complex nitrogen and carbon sources to support the robust growth and secondary metabolism of the actinomycete. The following table outlines a representative fermentation medium.

ComponentConcentration (g/L)Purpose
Glucose20.0Primary Carbon Source
Yeast Extract2.0Source of Vitamins, Nitrogen, and Growth Factors
Malt Extract5.0Source of Carbon, Nitrogen, and Growth Factors
Trace Element Soln.1.0 mL/LProvides essential micronutrients for enzyme function
Step-by-Step Fermentation Protocol
  • Inoculum Preparation: A seed culture is initiated by inoculating a loopful of spores or vegetative mycelia from a mature agar plate into a 250 mL baffled flask containing 50 mL of a suitable seed medium, such as ISP2 broth[4]. The culture is incubated for 2-3 days at 28-30°C on a rotary shaker at 220 rpm.

  • Production Scale-Up: The seed culture is used to inoculate the production medium at a 1:10 ratio[4]. Production is typically carried out in larger baffled flasks or fermenters to ensure adequate aeration.

  • Incubation: The production culture is incubated for 5-7 days at 28-30°C with continuous agitation (220-250 rpm)[4]. The pH of the medium is monitored and maintained within the optimal range for the specific strain, typically between 6.8 and 7.4.

  • Harvesting: The fermentation is harvested upon reaching peak alazopeptin concentration, as determined by preliminary time-course studies and bioactivity assays. The whole broth is then processed for extraction.

Isolation and Purification Workflow

The isolation of alazopeptin from the complex fermentation broth requires a multi-step purification strategy that leverages the physicochemical properties of the molecule. The goal is to remove cellular biomass, proteins, lipids, and other secondary metabolites to yield the pure compound.

Detailed Isolation and Purification Protocol
  • Biomass Removal: The fermentation broth is centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to pellet the mycelia and other insoluble materials. The supernatant, containing the dissolved alazopeptin, is carefully decanted.

  • Initial Extraction: The clarified supernatant is adjusted to an acidic pH (e.g., pH 3.0) with a suitable acid to protonate any acidic functional groups, which can aid in subsequent purification steps.

  • Adsorption Chromatography: The acidified supernatant is passed through a column packed with an adsorbent resin (e.g., Amberlite XAD series). Alazopeptin and other organic molecules bind to the resin, while salts and polar components are washed away with deionized water.

  • Elution: The bound metabolites are eluted from the resin using an organic solvent, typically methanol or acetone. The eluate is collected and concentrated under reduced pressure to yield a crude extract.

  • Ion-Exchange Chromatography: The crude extract is redissolved and subjected to ion-exchange chromatography. This step is highly effective for separating charged molecules like peptides and amino acid derivatives.

  • Size-Exclusion Chromatography: Further purification is achieved using size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.

  • Crystallization: The purified alazopeptin fractions are pooled, concentrated, and set for crystallization, often from an aqueous ethanol or acetone solution. This process yields alazopeptin as a crystalline monohydrate.

Visualization of the Purification Workflow

G cluster_0 Upstream Processing cluster_1 Downstream Processing: Isolation & Purification Fermentation Fermentation Broth Centrifugation Centrifugation (Remove Biomass) Fermentation->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant Adsorption Adsorption Chromatography (e.g., XAD Resin) Supernatant->Adsorption Crude_Extract Crude Extract Adsorption->Crude_Extract Ion_Exchange Ion-Exchange Chromatography Crude_Extract->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Pure_Alazopeptin Pure Alazopeptin Fractions Size_Exclusion->Pure_Alazopeptin Crystallization Crystallization Pure_Alazopeptin->Crystallization Final_Product Alazopeptin Monohydrate Crystallization->Final_Product

Caption: Workflow for the isolation of alazopeptin monohydrate.

Structural Elucidation

The definitive structure of alazopeptin was determined to be a tripeptide consisting of one L-alanine and two units of the rare amino acid 6-diazo-5-oxo-L-norleucine (DON).[1][5] The elucidation journey involved a combination of classical chemical degradation and modern spectroscopic analysis.

  • Amino Acid Analysis: Acid hydrolysis of the parent molecule followed by chromatographic analysis revealed the constituent amino acids, L-alanine and DON.

  • Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were indispensable.[6]

    • ¹H and ¹³C NMR were used to identify the spin systems of the individual amino acid residues and establish their connectivity through the peptide bonds.

    • Mass Spectrometry provided the accurate molecular weight and fragmentation patterns, confirming the elemental composition and sequence of the tripeptide.

Modern Insights: The Biosynthetic Pathway

While the isolation of alazopeptin is historical, the understanding of its biosynthesis is contemporary. The complete biosynthetic pathway was elucidated only recently, revealing a fascinating series of enzymatic reactions.[1][5] Alazopeptin is not synthesized by non-ribosomal peptide synthetases (NRPS), but rather through a unique pathway involving several standalone enzymes.

The biosynthesis begins with L-lysine, which is converted to DON through the action of three enzymes.[1][5] This DON intermediate is then used to assemble the final alazopeptin tripeptide by five additional enzymes and a carrier protein.[1][5][7] A key step is the formation of the diazo group, catalyzed by the transmembrane protein AzpL, which utilizes 5-oxolysine and nitrous acid as substrates.[1][5] The dipeptide DON-DON is synthesized by the α/β hydrolase AzpM from two molecules of DON tethered to the carrier protein AzpF.[8][9] Finally, the enzyme AzpA catalyzes the addition of L-alanine to complete the synthesis of alazopeptin.[1][10]

Visualization of the Alazopeptin Biosynthetic Pathway

G Lysine L-Lysine Hydroxylysine 5-Hydroxylysine Lysine->Hydroxylysine AzpK Oxolysine 5-Oxolysine Hydroxylysine->Oxolysine AzpJ DON_AzpF DON-AzpF (Carrier Protein-Tethered) Oxolysine->DON_AzpF AzpL, AzpI, AzpF, AzpC (Diazotization & Loading) DON_DON DON-DON Dipeptide DON_AzpF->DON_DON AzpM (Dipeptide Synthesis) Alazopeptin Alazopeptin (Ala-DON-DON) DON_DON->Alazopeptin AzpA Alanine L-Alanine Alanine->Alazopeptin

Caption: Simplified biosynthetic pathway of alazopeptin.

Biological Activity

Alazopeptin exhibits a range of biological activities, most notably its antitumor and antitrypanosomal effects.[1] Its cytotoxicity is attributed to its function as a glutamine antagonist. The diazo-containing DON moieties mimic glutamine, allowing them to irreversibly inhibit enzymes involved in glutamine metabolism, which is crucial for the proliferation of cancer cells and certain parasites. This mechanism is shared with other natural products like azaserine.[10]

Conclusion

The story of alazopeptin monohydrate is a classic example of natural product drug discovery, from the soil microorganism to the purified, active compound. The historical methods of fermentation and isolation, while refined over the decades, laid the essential groundwork for obtaining novel chemical entities. The subsequent application of advanced spectroscopic and genetic techniques has not only confirmed its structure but also unveiled its intricate biosynthetic pathway. This comprehensive understanding, spanning from its initial discovery to its enzymatic synthesis, continues to inform and inspire modern drug development and synthetic biology efforts.

References

  • Kawai, S., Katsuyama, Y., & Ohnishi, Y. (2021). Complete Biosynthetic Pathway of Alazopeptin, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine. Angewandte Chemie International Edition, 60(18), 10319-10325. [Link]

  • ResearchGate. (n.d.). The biosynthetic pathway and gene clusters of alazopeptin. [Link]

  • ResearchGate. (n.d.). The biosynthetic pathway for DON in alazopeptin biosynthesis and comparison of azp-related gene clusters among the three species. [Link]

  • Kawai, S., Katsuyama, Y., & Ohnishi, Y. (2022). The α/β Hydrolase AzpM Catalyzes Dipeptide Synthesis in Alazopeptin Biosynthesis Using Two Molecules of Carrier Protein-Tethered Amino Acid. ChemBioChem, 23(7), e202100700. [Link]

  • Graduate School of Agricultural and Life Sciences, The University of Tokyo. (n.d.). The α/β hydrolase AzpM catalyzes dipeptide synthesis in alazopeptin biosynthesis using two molecules of carrier protein-tethered amino acid. [Link]

  • ResearchGate. (n.d.). Discovery of the Azaserine Biosynthetic Pathway Uncovers a Biological Route for α-Diazoester Production. [Link]

  • PubMed. (2021). Complete Biosynthetic Pathway of Alazopeptin, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine. [Link]

  • J-Stage. (n.d.). STUDIES ON THE ANTITUMOR ACTIVITY OF AN ALAZOPEPTIN ISOLATED FROM A NEW STRAIN OF STREPTOMYCES. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of the Azaserine Biosynthetic Pathway Uncovers a Biological Route for α-Diazoester Production. [Link]

  • National Center for Biotechnology Information. (n.d.). Genome Mining for Diazo-Synthesis-Related Genes in Streptomyces sp. CS057 Unveiled the Cryptic Biosynthetic Gene Cluster crx for the Novel 3,4-AHBA-Derived Compound Crexazone 2. [Link]

  • PubMed. (2001). Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp. [Link]

  • MDPI. (n.d.). Isolation and Bioactivity of Natural Products from Streptomyces sp. MA37. [Link]

Sources

Foundational

Pharmacokinetics and Pharmacodynamics of Alazopeptin Monohydrate: A Technical Whitepaper

Executive Summary Alazopeptin monohydrate is a naturally occurring tripeptide antibiotic and antineoplastic agent isolated from Streptomyces species[1]. While historically recognized for its broad-spectrum antimicrobial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alazopeptin monohydrate is a naturally occurring tripeptide antibiotic and antineoplastic agent isolated from Streptomyces species[1]. While historically recognized for its broad-spectrum antimicrobial and moderate anti-trypanosomal activities[2], its primary utility in modern drug development lies in its function as a highly effective prodrug for 6-diazo-5-oxo-L-norleucine (DON). This whitepaper provides an in-depth mechanistic analysis of alazopeptin’s pharmacodynamics (PD) and pharmacokinetics (PK), detailing the causality behind its enzymatic inhibition and providing field-proven, self-validating experimental protocols for its bioanalytical quantification.

Chemical Identity and Biosynthetic Origins

Alazopeptin monohydrate (CAS 1397-85-9) is structurally defined as L-alanyl-(6-diazo-5-oxo)-L-norleucyl-(6-diazo-5-oxo)-L-norleucine[1]. It is a secondary metabolite produced via microbial fermentation, specifically utilizing strains such as Streptomyces griseoplanus[1]. The biosynthesis of its active diazo-containing moieties involves the stereoselective hydroxylation of free L-lysine at the C-5 position by the oxidase AzpK, generating 5-hydroxylysine as a critical intermediate[3][4].

The presence of two DON molecules conjugated to an L-alanine residue fundamentally dictates both the pharmacokinetic distribution of the molecule and its pharmacodynamic target engagement.

Pharmacodynamics (PD): Mechanisms of Action

The PD profile of alazopeptin is driven by its intracellular hydrolysis, which liberates DON. DON acts as a structural analog of L-glutamine, serving as a potent, irreversible suicide inhibitor of glutamine-dependent enzymes.

Enzyme Inhibition and Glutamine Antagonism

Once internalized and cleaved, the released DON competitively binds to the active sites of glutamine amidotransferases (e.g., CTPS, GMPS) and aminoacyl-tRNA synthetases []. The diazo group of DON undergoes a nucleophilic attack by the active-site cysteine of the target enzyme, forming a covalent thioether bond. This irreversibly inactivates the enzyme, leading to a catastrophic blockade of purine and pyrimidine biosynthesis, as well as the cessation of protein translation[].

Anti-Tumor and Anti-Microbial Efficacy

Because rapidly dividing cells (both neoplastic cells and pathogens like Trypanosoma brucei) are highly dependent on glutamine metabolism for nucleotide synthesis, alazopeptin exhibits significant cytotoxicity in these populations. Preclinical evaluations have demonstrated its efficacy in disrupting microbial cell growth and its moderate anti-trypanosomal activity[2].

PD_Mechanism A Alazopeptin Monohydrate (Prodrug) B Intracellular Peptidases (Cleavage) A->B C 6-Diazo-5-oxo-L-norleucine (DON Active Metabolite) B->C Hydrolysis D Glutamine Amidotransferases C->D Competitive Inhibition E Aminoacyl-tRNA Synthetases C->E Enzyme Inhibition F Nucleotide Depletion D->F G Translation Blockade E->G H Apoptosis / Cell Death F->H G->H

Fig 1. Pharmacodynamic mechanism of alazopeptin via DON-mediated enzyme inhibition.

Pharmacokinetics (PK) and Bioanalytical Challenges

Absorption, Distribution, and Cleavage

As a highly polar tripeptide, alazopeptin monohydrate is freely soluble in water but exhibits poor passive membrane permeability[1]. Its cellular uptake is primarily mediated by oligopeptide transporters (e.g., PepT1). Upon entering the systemic circulation or target tissues, alazopeptin is rapidly metabolized by ubiquitous plasma and cytosolic peptidases. This rapid clearance (high CL) and short systemic half-life ( t1/2​ ) necessitate that PK models account for both the parent tripeptide and the liberated DON metabolite.

Bioanalytical Causality: The Diazo Vulnerability

A critical insight for any bioanalytical scientist working with alazopeptin is the extreme acid-lability of the diazo-keto moiety. Standard protein precipitation methods utilizing 0.1% formic acid or trifluoroacetic acid (TFA) will rapidly degrade the diazo group, leading to an artificial underestimation of PK parameters. Therefore, extraction workflows must strictly utilize neutral or slightly alkaline buffered organic solvents.

Quantitative Data Summaries

Table 1: Physicochemical & Preclinical PK Properties
ParameterValue / Description
Molecular Weight 382.37 g/mol (Monohydrate)[1]
Molecular Formula C15H20N6O5 · H2O[1]
Optical Rotation [α]D25 +9.5° (c = 4.7 in H2O)[1]
UV Max 242, 274 nm (pH 7.0 phosphate buffer)[1]
Solubility Freely soluble in water; insoluble in ether/ethyl acetate[1]
Toxicity (LD50) 150 mg/kg (i.p. in rats)[1]
Primary Metabolite 6-diazo-5-oxo-L-norleucine (DON)
Table 2: Pharmacodynamic Profile
Target / MetricObservation / Value
Primary Target Enzymes Aminoacyl-tRNA synthetases[], Glutamine amidotransferases
Mechanism of Inhibition Irreversible covalent binding (Suicide inhibition)
Anti-trypanosomal Activity Moderate in vitro/in vivo efficacy[2]
Cellular Consequence Purine/pyrimidine starvation, Translation blockade

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and matrix-matched calibrations.

Bioanalytical LC-MS/MS Protocol for PK Profiling

Purpose: Simultaneous quantification of intact alazopeptin and DON in plasma. Causality: HILIC (Hydrophilic Interaction Liquid Chromatography) is selected over reversed-phase C18 due to the extreme polarity of the analytes. Neutral buffering prevents diazo degradation.

Step-by-Step Workflow:

  • Sample Aliquoting: Transfer 50 µL of plasma (collected in K2EDTA tubes and stored at -80°C) into a 96-well extraction plate.

  • Internal Standard (IS) Addition: Add 10 µL of stable isotope-labeled 13C,15N -DON. Self-Validation: The IS co-elutes with the target, perfectly correcting for matrix-induced ion suppression and extraction recovery variations.

  • Neutral Protein Precipitation: Add 150 µL of ice-cold Methanol buffered with 10 mM Ammonium Acetate (pH 7.4). Crucial: Do not use acidic modifiers.

  • Centrifugation: Spin at 4000 × g for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water to match the initial HILIC mobile phase conditions.

  • LC-MS/MS Analysis: Inject 5 µL onto a HILIC column (e.g., Waters XBridge Amide). Run a gradient of Water/Acetonitrile containing 10 mM Ammonium Acetate.

  • Detection: Monitor via Electrospray Ionization (ESI) in positive MRM mode.

PK_Workflow S1 1. Plasma Sampling (Neutral pH Buffer) S2 2. Isotope Internal Standard (13C, 15N-DON) S1->S2 S3 3. Protein Precipitation (Cold Buffered MeOH) S2->S3 S4 4. HILIC LC-MS/MS (MRM Mode) S3->S4 S5 5. Non-Compartmental PK Analysis S4->S5

Fig 2. Bioanalytical workflow for pharmacokinetic quantification of alazopeptin.

In Vitro Enzyme Inhibition Assay for PD Validation

Purpose: To validate the glutamine antagonism mechanism of alazopeptin. Causality: Because alazopeptin is a prodrug, testing it directly against isolated amidotransferases will yield false negatives. The assay must incorporate a prodrug-activation step.

Step-by-Step Workflow:

  • Prodrug Activation: Pre-incubate alazopeptin (0.1 nM to 10 µM) with a standardized cytosolic extract (containing active peptidases) at 37°C for 30 minutes to liberate DON. Self-Validation: Run a parallel control without the cytosolic extract to prove that the parent tripeptide lacks intrinsic amidotransferase inhibitory activity.

  • Enzyme Incubation: Add recombinant glutamine amidotransferase (e.g., CTPS) to the activated mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-glutamine and ATP.

  • Reversibility Check: In a separate well, add a 100-fold excess of L-glutamine. If the inhibition is competitive prior to covalent bond formation, high substrate concentrations will temporarily rescue enzyme activity.

  • Detection & Analysis: Measure product formation using a coupled fluorometric assay. Calculate the IC50​ using non-linear regression analysis.

References

  • [] Title: CAS 1397-84-8 (Alazopeptin) - BOC Sciences: Core Mechanism. Source: bocsci.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3vA1RLX6WSmuLiyU2b4TED9v9yAUNqgJErSJrtBDAqmQxo7Pzn1rkATnv2DsCXpMZCrYJ74oSaHaYXpKkFuKfMNnmX-xhGWFm35PhX2WdX_tCeOOwwwxQCQjQTu00xEmETaBI8qciCroy9yuUuPB9kqYaQcEz0e6RjrA8pCrGbf1rAXLBSw==]

  • [1] Title: Alazopeptin Chemical Index Database. Source: drugfuture.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLXC4E76iF3qaxtmTgs0z-uUjm7t5GRGufihxohz3nz1Fny_BypFw01mrUMc1KFTvFqIdfNvrLyT4AtbeczZUpk58v4rHUW6-Cf8iSYAehmXdZ5m24UxX2lV4holOUSZAOif6txyX5T4-zo66WHtw=]

  • [3] Title: Identification of Two Distinct Stereoselective Lysine 5-Hydroxylases by Genome Mining Based on Alazopeptin Biosynthetic Enzymes. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxIvzsjjn_ufBW1jLOYe5W3VdmNYhTHmsLjdf7MD0WofYnA_gnx7B695AQjU_w1QhxU3y8PoRPM6vtwsaUrrh6DQ0q1-QrjZMZKAXk0uCUSFqiYhhauNaORH_MLOYGygpyZMDizgCiTKc941Kl]

  • [2] Title: 2008-2009 - Annual Report - DNDi. Source: dndi.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi0rfaCih9eqKL3uUrNOY28fHudTYmwyE4ngGMKgl4wGXsFiebaD1EW8DTRXglH5SAHA7he_WM0Yd3wL8UWHjrhdCRM24zIm-RI-_39EKca5MEtGEIGMHRyBLh6XR2Q1GPss1kDYM_vzOPTy7XsQKdcQ==]

  • [4] Title: 5-Hydroxylysine Captures the Suicidally-Inactivated Conformational State of Lysine 5,6-Aminomutase. Source: mdpi.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7LLUge2BuoH8QWYR-dnGfE7rAnSHtIOyK5ZId-DhCNgS7i4xboeZ1vB_5pLOtpJjiPCGx_8fp-DK1iX7YH0vI--GbI68aXSGnMyobnqjAQyDJbxG73AshyT8tUaP2Ne3y7jsH]

Sources

Exploratory

Structural and Physicochemical Divergence: An In-Depth Analysis of Alazopeptin and Alazopeptin Monohydrate

Executive Summary As a Senior Application Scientist specializing in the solid-state characterization of peptidic active pharmaceutical ingredients (APIs), I frequently encounter the profound impact that pseudopolymorphis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in the solid-state characterization of peptidic active pharmaceutical ingredients (APIs), I frequently encounter the profound impact that pseudopolymorphism—specifically hydration state—has on molecular stability. is a naturally occurring tripeptide antibiotic originally isolated from Streptomyces griseoplanus[1]. Structurally, it is composed of one molecule of L-alanine flanked by two molecules of 6-diazo-5-oxo-L-norleucine (DON)[1]. While the terminal diazo-ketone moieties endow the molecule with potent [], they also render it highly susceptible to thermal and hydrolytic degradation.

Understanding the structural differences between the anhydrous free base (alazopeptin) and its hydrated counterpart (alazopeptin monohydrate) is not merely an academic exercise; it is a critical prerequisite for formulation, storage, and handling in drug development.

Core Molecular Architecture and the Mechanics of Hydration

The fundamental chemical difference between the two forms is strictly stoichiometric, dictated by the presence of a single water molecule of crystallization:

  • Alazopeptin (Anhydrous): C15​H20​N6​O5​ [3].

  • Alazopeptin Monohydrate: C15​H20​N6​O5​⋅H2​O [4].

However, the structural divergence manifests entirely within the solid-state crystal lattice.

The Anhydrous Lattice: In the anhydrous form, the tripeptide backbone must self-saturate its hydrogen-bonding potential. The secondary amides and the highly reactive diazo-ketone carbonyls engage in direct intermolecular hydrogen bonding. In my experience, this forced self-assembly often leads to a metastable lattice with significant steric strain, making the diazo groups (-N=N + ) highly labile and prone to spontaneous nitrogen extrusion.

The Monohydrate Lattice: In the monohydrate form, the singular water molecule acts as a structural keystone. Water is uniquely capable of acting as both a double hydrogen-bond donor and a double acceptor. In the alazopeptin monohydrate lattice, the interstitial water molecule bridges the gap between the sterically hindered diazo-ketone carbonyl oxygen (acting as an acceptor) and the amide nitrogen (acting as a donor). This bridging relieves the conformational strain of the tripeptide backbone, locking the reactive diazo groups into a thermodynamically favored, degradation-resistant conformation.

HydrationLogic H2O Interstitial Water Molecule (Monohydrate) HBD H-Bond Donor (To Diazo-Ketone Carbonyl) H2O->HBD HBA H-Bond Acceptor (From Amide NH) H2O->HBA Strain Relieves Steric Strain in Tripeptide Backbone HBD->Strain HBA->Strain Degradation Prevents Diazo Degradation Strain->Degradation

Logical relationship of hydration stabilizing the alazopeptin molecular lattice.

Quantitative Structural and Physicochemical Comparison

To clearly delineate the two forms, we must look at their macroscopic properties, which are direct consequences of their microscopic lattice structures. The monohydrate form is typically isolated as defined [5].

PropertyAlazopeptin (Anhydrous)Alazopeptin Monohydrate
Molecular Formula C15​H20​N6​O5​ C15​H20​N6​O5​⋅H2​O
Molar Mass 364.36 g/mol 382.37 g/mol
Crystal Habit Amorphous to microcrystalline powderDefined crystals
Optical Rotation [α]D25​ Variable (hygroscopic)+9.5° (c = 4.7 in H2​O )
UV Max (pH 7.0 buffer) 242, 274 nm242, 274 nm ( E1cm1%​ 321, 549)
Solubility Profile Soluble in water, DMSOFreely soluble in water; insol. in anhydr. acetone
Thermal Stability Lower onset of decompositionHigher stability; dehydration precedes decomp.
Experimental Workflows: Crystallization and Solid-State Validation

In the laboratory, controlling and verifying the hydration state of alazopeptin is paramount. The following protocols represent a self-validating system I utilize to ensure structural integrity during API processing.

Protocol 1: Controlled Crystallization of Alazopeptin Monohydrate

Causality: Alazopeptin is freely soluble in water but practically insoluble in anhydrous organic solvents like acetone or ethyl acetate[5]. By using a solvent-antisolvent system (water/acetone), we can precisely control the supersaturation point while ensuring sufficient water activity ( aw​ ) to drive the formation of the monohydrate lattice.

  • Dissolution: Dissolve 1.0 g of crude alazopeptin extract in 10 mL of deionized water at ambient temperature.

  • Antisolvent Addition: Slowly add 40 mL of cold, anhydrous acetone dropwise under continuous magnetic stirring.

  • Nucleation & Aging: Transfer the slightly turbid solution to a 2-8 °C environment for 24 hours. The reduced temperature lowers solubility, while the water/acetone ratio perfectly accommodates the monohydrate crystal habit.

  • Isolation: Filter the resulting crystals under a gentle vacuum and wash with a 1:9 water/acetone mixture. Air-dry briefly. Critical Note: Do not use high-vacuum desiccation, as this will strip the lattice water and force conversion to the metastable anhydrous form.

Workflow A Crude Alazopeptin Extract B Aqueous Acetone Dissolution (Solvent-Antisolvent System) A->B C Controlled Crystallization (2-8 °C) B->C Supersaturation D Alazopeptin Monohydrate (Thermodynamically Stable) C->D + H2O Incorporation E Vacuum Drying / Heating (> 60 °C, < 1 mbar) D->E Dehydration F Alazopeptin Anhydrous (Moisture-Sensitive) E->F Lattice Contraction F->B Hydration Recovery

Experimental workflow for the crystallization and interconversion of alazopeptin forms.

Protocol 2: Thermal and Spectroscopic Validation (TGA & FTIR)

Causality: To prove we have successfully isolated the monohydrate and not merely surface-adsorbed moisture, we must analyze the binding energy of the water within the lattice.

  • Thermogravimetric Analysis (TGA): Subject a 5 mg sample to a heating rate of 10 °C/min under a dry nitrogen purge.

    • Validation Criterion: A true monohydrate will show a distinct, single-step mass loss of approximately 4.71% (calculated as 18.015 g/mol H2​O / 382.37 g/mol total mass) occurring between 60 °C and 90 °C. This endothermic dehydration event must precede the sharp, exothermic decomposition of the diazo groups (typically >120 °C).

  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the dehydrated sample vs. the monohydrate.

    • Validation Criterion: The monohydrate will exhibit a broad -OH stretching band around 3400-3500 cm−1 and a distinct shift in the amide I (carbonyl) and diazo (~2100 cm−1 ) stretching frequencies due to the hydrogen-bonding network. Upon dehydration (conversion to anhydrous), these peaks will shift, reflecting the loss of the bridging water molecule.

References
  • Wikipedia Contributors. "Alazopeptin." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 121447, Alazopeptin." PubChem. Available at:[Link]

  • DrugFuture Chemical Index Database. "Alazopeptin: Properties and Toxicity Data." DrugFuture. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "ALAZOPEPTIN MONOHYDRATE." Inxight Drugs. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Alazopeptin Monohydrate Dosing Protocols and Mechanistic Workflows for In Vivo Mouse Models

Introduction & Scientific Rationale Alazopeptin monohydrate (CAS 1397-85-9) is a highly potent, naturally occurring peptide antibiotic originally isolated from Streptomyces griseoplanus. Structurally, it is a unique trip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Alazopeptin monohydrate (CAS 1397-85-9) is a highly potent, naturally occurring peptide antibiotic originally isolated from Streptomyces griseoplanus. Structurally, it is a unique tripeptide consisting of two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine 1[1].

In drug development and microbiological research, alazopeptin serves as a powerful tool due to its dual-action mechanism. It acts as a prodrug-like delivery system for DON—a known glutamine antagonist that disrupts purine and pyrimidine biosynthesis—while the intact peptide directly inhibits aminoacyl-tRNA synthetases, thereby arresting protein translation []. Because of this robust bioactivity, alazopeptin has demonstrated significant efficacy in in vivo mouse models targeting both parasitic infections (e.g., Trypanosoma brucei) 3[3] and various oncology xenografts 4[4].

Mechanism of Action

The in vivo efficacy of alazopeptin relies on its ability to systematically dismantle fundamental metabolic pathways. Once administered, enzymatic cleavage of the tripeptide releases DON moieties. These moieties covalently bind to and irreversibly inhibit glutamine amidotransferases. Concurrently, the intact peptide interferes with bacterial and protozoal aminoacyl-tRNA synthetases, leading to rapid cell death.

MOA A Alazopeptin Monohydrate (DON-Ala-DON) B Enzymatic Cleavage in vivo A->B D Aminoacyl-tRNA Synthetase Inhibition A->D Intact Peptide Action C Release of DON Moieties B->C E Glutamine Antagonism (Nucleotide Synthesis Arrest) C->E F Protein Synthesis Arrest D->F G Pathogen/Tumor Cell Death E->G F->G

Caption: Mechanism of Action: Alazopeptin Monohydrate disrupting protein and nucleotide synthesis.

Physicochemical Properties & Formulation Causality

Alazopeptin monohydrate presents as crystals and is freely soluble in water 4[4]. However, a critical experimental bottleneck is its poor stability in aqueous solutions over prolonged periods .

  • The Causality of Preparation : The diazo groups (N2) within the DON moieties are highly reactive and susceptible to degradation via hydrolysis, particularly when exposed to acidic or basic extremes. Therefore, formulations must be prepared immediately prior to dosing. Reconstitution should be performed using sterile H₂O or a pH 7.0 phosphate buffer to maintain molecular integrity.

In Vivo Dosing Protocols for Mouse Models

Protocol A: Anti-Trypanosomal Efficacy Model (T. brucei)

Context: Alazopeptin has demonstrated moderate to high in vivo antitrypanosomal activity, making it a reference compound for screening synergistic effects5[5].

  • Acclimatization & Infection : Utilize 6-8 week old female Swiss or NMRI mice. Infect mice intraperitoneally (i.p.) with 10⁴ T. brucei parasites suspended in 0.2 mL of phosphate-buffered saline (PBS) supplemented with 1% glucose.

  • Formulation : Dissolve Alazopeptin monohydrate in sterile H₂O to a stock concentration of 1 mg/mL immediately before use. Keep the solution on ice during the dosing procedure.

  • Dosing : Administer the drug i.p. at doses ranging from 1.0 to 10.0 mg/kg body weight. Causality: i.p. administration ensures rapid systemic absorption, which is crucial for outcompeting the exponential replication rate of the parasites in acute models.

  • Regimen : Dose once daily for 4 consecutive days, initiating treatment 24 hours post-infection.

  • Monitoring & Validation : Assess parasitemia daily via tail vein blood smears. Monitor animal weight; a >20% drop indicates severe drug toxicity or disease progression, necessitating immediate humane euthanasia.

Protocol B: Oncology Xenograft Model (Sarcoma 180)

Context: Historically utilized as a tumor-inhibiting antibiotic, alazopeptin effectively starves highly metabolic solid tumors of glutamine 4[4].

  • Tumor Implantation : Subcutaneously implant 10⁶ Sarcoma 180 cells into the right flank of BALB/c nude mice.

  • Randomization : Once tumors reach a palpable volume of ~100 mm³ (typically day 7 post-implantation), randomize mice into vehicle and treatment groups (n=8/group).

  • Formulation : Reconstitute the compound in a pH 7.0 phosphate buffer to maximize diazo stability during the longer handling times required for larger cohorts.

  • Dosing : Administer 5.0 mg/kg to 15.0 mg/kg i.p. every other day (q.o.d) for 14 days. Causality: Intermittent dosing (q.o.d) mitigates the cumulative gastrointestinal toxicity often associated with glutamine antagonists, preventing lethal mucosal damage while maintaining tumor suppression.

  • Endpoint Analysis : Measure tumor volume using digital calipers twice weekly. Harvest tumors at day 21 for histological analysis of the necrotic fraction and proliferation markers (e.g., Ki-67).

Workflow Step1 1. Fresh Formulation (Sterile H2O / pH 7.0 Buffer) Step2 2. Animal Preparation (Infection or Xenograft) Step1->Step2 Step3 3. i.p. Administration (1-15 mg/kg based on model) Step2->Step3 Step4 4. Daily/Weekly Monitoring (Weight, Parasitemia, Tumor Vol) Step3->Step4 Step5 5. Endpoint & Histology (Efficacy vs. Toxicity Assessment) Step4->Step5

Caption: Step-by-step in vivo experimental workflow for alazopeptin dosing in mouse models.

Quantitative Data Presentation

The following table summarizes the key experimental parameters to ensure a self-validating and reproducible workflow across different therapeutic areas.

ParameterAnti-Trypanosomal ModelOncology Model (Sarcoma 180)
Target Organism/Cell Trypanosoma bruceiSarcoma 180 cells
Dose Range 1.0 - 10.0 mg/kg5.0 - 15.0 mg/kg
Route of Administration Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Dosing Frequency Daily for 4 daysEvery other day (q.o.d) for 14 days
Vehicle Sterile H₂OpH 7.0 Phosphate Buffer
Toxicity / LD50 Note Well tolerated at <10 mg/kgMonitor for GI toxicity; LD50 ~150 mg/kg (rats)

References

  • CAS 1397-84-8 (Alazopeptin)
  • Source: Angewandte Chemie International Edition (via NIH)
  • 2008-2009 - Annual Report - DNDi (In vitro and in vivo antitrypanosomal activitiy of two microbial metabolites, KS-505a and alazopeptin)
  • Source: drugfuture.

Sources

Application

Application Note: Solubilization and Handling of Alazopeptin Monohydrate

Executive Summary & Mechanistic Background Alazopeptin (and its monohydrate form, CAS 1397-85-9) is a naturally occurring tripeptide antibiotic isolated from Streptomyces species []. Structurally, it consists of one mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

Alazopeptin (and its monohydrate form, CAS 1397-85-9) is a naturally occurring tripeptide antibiotic isolated from Streptomyces species []. Structurally, it consists of one molecule of alanine and two molecules of the non-proteinogenic amino acid 6-diazo-5-oxo-L-norleucine (DON) 2[2]. Its primary mechanism of action involves the irreversible inhibition of glutamine-utilizing enzymes, making it a critical tool in metabolic pathway analyses, antimicrobial screening, and antineoplastic research 3[3].

Because of the highly reactive nature of its diazo (-N=N⁺) functional groups, the methods used to solubilize and store Alazopeptin directly dictate experimental reproducibility. This guide establishes the chemical causality behind solvent selection and provides self-validating protocols for handling this compound in both Dimethyl Sulfoxide (DMSO) and aqueous buffer systems.

Solvent Selection: Causality & Chemical Logic

The presence of two diazo moieties dictates the physical handling of Alazopeptin.

  • Aqueous Buffers: As a peptide derivative, Alazopeptin is inherently soluble in water 4[4]. However, diazo groups are highly susceptible to acid-catalyzed degradation. In acidic environments, the diazo carbon is protonated, leading to the rapid evolution of nitrogen gas (N₂) and the irreversible loss of biological activity. Therefore, aqueous solutions must strictly be maintained at a neutral to slightly alkaline pH (7.2–7.4) and used immediately [[5]](5].

  • DMSO (Dimethyl Sulfoxide): For long-term storage and master stock preparation, anhydrous DMSO is the solvent of choice 6[6]. By eliminating water, DMSO prevents hydrolytic attack on the diazo groups, ensuring structural fidelity over extended periods when stored at -20°C.

Quantitative Data: Solubility & Stability Profiles

Parameter100% Anhydrous DMSOAqueous Buffers (pH 7.2–7.4)
Primary Utility Master stock preparation & long-term storageImmediate working solutions & in vivo/in vitro assays
Approx. Solubility Limit > 10 mg/mL> 10 mg/mL
Stability High (Months at -20°C)Low (Hours to days at 4°C)
Diazo Integrity Protected from hydrolysisSusceptible to hydrolysis over time
Handling Caveats Requires dilution before biological assaysMust be prepared fresh; strictly avoid acidic pH

Experimental Workflow Visualization

G Start Alazopeptin Monohydrate Decision Application Type? Start->Decision Stock Master Stock Preparation Decision->Stock Long-term Working Immediate Biological Assay Decision->Working Short-term DMSO Dissolve in 100% Anhydrous DMSO (Protects diazo groups) Stock->DMSO Buffer Dissolve in PBS/HEPES (pH 7.2-7.4) (Avoid acidic conditions) Working->Buffer Store Aliquot & Store at -20°C DMSO->Store Use Use Immediately (Do not store) Buffer->Use Dilute Dilute into Assay Media (Final DMSO < 0.5%) Store->Dilute Thaw once Dilute->Use

Workflow for the solubilization, dilution, and storage of Alazopeptin monohydrate.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in DMSO

Use this protocol for creating stable, long-term library stocks.

  • Equilibration (Critical Step): Alazopeptin is highly hygroscopic 3[3]. Remove the vial from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Introducing water into your DMSO stock will lead to the slow hydrolytic degradation of the diazo groups during storage.

  • Calculation: Note the hydration state. The molecular weight of anhydrous Alazopeptin is 364.36 g/mol , but Alazopeptin monohydrate is ~382.37 g/mol . To prepare 1 mL of a 10 mM stock, weigh exactly 3.82 mg of the monohydrate powder.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to the vial.

  • Agitation: Gently vortex or use a tube rotator until the solution is clear.

    • Self-Validation/Caution:DO NOT SONICATE. Sonication generates localized microcavitation heat. Diazo compounds are thermally labile and will decompose into inactive carbenes if subjected to excess heat.

  • Storage: Aliquot the solution into single-use amber vials (to protect from light) and store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Aqueous Working Solutions

Use this protocol for direct in vitro enzyme assays or cell culture media preparation.

  • Buffer Preparation: Select a physiological buffer such as PBS or HEPES.

    • Self-Validation: Verify the pH of the buffer is strictly between 7.2 and 7.4 before adding the drug. Adjusting the pH after the drug is added can expose the molecule to transient, highly acidic microenvironments (e.g., from HCl drops), instantly destroying the diazo functional groups.

  • Dilution from Stock: Thaw a single-use DMSO aliquot from Protocol A at room temperature.

  • Addition: Pipette the required volume of the DMSO stock directly into the aqueous buffer while gently swirling. For cell-based assays, ensure the final DMSO concentration does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Execution: Use the aqueous working solution immediately. Do not store diluted aqueous solutions of Alazopeptin for later use, as the half-life of the diazo group in water is limited.

Sources

Method

Application Note: Optimization of Long-Term Storage and Handling Conditions for Alazopeptin Monohydrate

Target Audience: Researchers, analytical scientists, and drug development professionals handling diazo-containing peptide antibiotics. Introduction and Chemical Vulnerabilities Alazopeptin is a naturally occurring tripep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals handling diazo-containing peptide antibiotics.

Introduction and Chemical Vulnerabilities

Alazopeptin is a naturally occurring tripeptide antibiotic and antineoplastic agent originally isolated from Streptomyces species. Structurally, it is composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (Ala-DON-DON)[1]. The compound typically crystallizes from dilute acetone as a monohydrate and exhibits notoriously poor stability under standard laboratory conditions[2].

The primary driver of alazopeptin's instability is the presence of two terminal diazo groups ( C=N+=N− ) . While these groups are responsible for the molecule's potent bioactivity (acting as glutamine antagonists), they are highly reactive and thermodynamically driven to extrude nitrogen gas ( N2​ )[3]. As a Senior Application Scientist, it is critical to understand that preserving alazopeptin monohydrate is not merely about keeping it cold; it requires a systematic defense against three distinct degradation pathways: photolysis, thermolysis, and acid-catalyzed hydrolysis.

Mechanistic Causality of Degradation
  • Photolytic Cleavage: Exposure to ambient laboratory light (UV and visible spectra) provides sufficient activation energy to cleave the diazo bond, releasing N2​ and generating a highly reactive carbene intermediate. This carbene will rapidly undergo Wolff rearrangement or insert into adjacent solvent/water molecules, irreversibly destroying the active pharmaceutical ingredient (API)[3].

  • Acid-Catalyzed Hydrolysis: The α -carbon of the diazo group is highly susceptible to protonation. Even mild ambient acidity (such as dissolved CO2​ in absorbed moisture) protonates this carbon, converting the diazo group into an exceptional leaving group (a diazonium ion). Subsequent loss of N2​ yields a carbocation that is immediately trapped by water to form a hydroxyl derivative[3].

  • Hygroscopic Shifts: While alazopeptin exists as a stable monohydrate[2], excess adventitious moisture facilitates peptide bond hydrolysis and acts as a nucleophile in the aforementioned acid-catalyzed degradation. Conversely, aggressive desiccation (e.g., high vacuum at elevated temperatures) can strip the structural water of hydration, leading to crystal lattice collapse and amorphous phase transitions that accelerate degradation.

Degradation Pathways and Logical Mitigation

To establish a self-validating storage protocol, we must map each chemical vulnerability to a specific, actionable mitigation strategy.

DiazoDegradation Alazopeptin Alazopeptin Monohydrate (Ala-DON-DON) Light Photolysis (UV/Vis) Alazopeptin->Light Exposure Heat Thermolysis (>0°C) Alazopeptin->Heat Exposure Acid Acid Catalysis (H+) Alazopeptin->Acid Moisture/Protons Carbene Carbene Intermediate + N2 Gas Light->Carbene Heat->Carbene Carbocation Carbocation Intermediate + N2 Gas Acid->Carbocation Inactive Inactive Degradants (Hydroxyl/Rearranged) Carbene->Inactive Solvent Insertion Carbocation->Inactive Nucleophilic Attack (H2O)

Caption: Mechanistic degradation pathways of the diazo groups in Alazopeptin Monohydrate.

Table 1: Quantitative Storage Parameters and Shelf-Life Expectations
Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-Life
Optimal (Long-Term) -80°CArgon OverlayAbsolute Darkness> 24 Months
Acceptable (Mid-Term) -20°CDry NitrogenAbsolute Darkness6 - 12 Months
Poor (Short-Term) 4°CAmbient AirAmber Glass< 2 Weeks
Unacceptable 25°C (RT)Ambient AirClear Glass< 24 Hours

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure the structural integrity of alazopeptin monohydrate from the moment the bulk powder is received through to analytical verification.

Protocol A: Inert Aliquoting and Cryopreservation Workflow

Rationale: Repeated freeze-thaw cycles and transient exposure to atmospheric moisture condensation are the primary causes of batch degradation. Aliquoting the bulk powder into single-use vials under an inert, heavier-than-air gas (Argon) prevents both oxidative and hydrolytic damage.

Materials Required:

  • Amber glass HPLC vials (2 mL) with PTFE-lined screw caps.

  • Argon gas cylinder with a low-flow regulator and sterile pipette tip attachment.

  • Calibrated microbalance inside a controlled humidity environment (RH < 20%).

  • Parafilm M®.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk alazopeptin monohydrate from -80°C storage. Crucial: Do not open the primary container. Allow it to equilibrate to room temperature in a desiccator for at least 2 hours. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the powder, initiating acid-catalyzed hydrolysis.

  • Environment Prep: Dim the laboratory lighting. Alazopeptin is highly sensitive to light[3]. Perform all handling under low-intensity, UV-filtered light.

  • Aliquoting: Rapidly weigh the required single-use amounts (e.g., 1-5 mg) into individual amber glass vials.

  • Argon Overlay: Insert the Argon gas line into the top of the vial (without touching the powder). Flow Argon at a gentle rate (approx. 2 psi) for 5 seconds. Expert Insight: Argon is preferred over Nitrogen because it is denser than air and will effectively "blanket" the powder, displacing oxygen and moisture.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined cap. Wrap the cap junction tightly with Parafilm to prevent gas exchange during prolonged cryo-storage.

  • Storage: Transfer the aliquots immediately to a dedicated -80°C freezer.

StorageWorkflow Bulk Bulk Powder (-80°C) Equilibrate Equilibrate to RT (In Desiccator) Bulk->Equilibrate Aliquot Aliquot in Amber Vials (Dim Light) Equilibrate->Aliquot Argon Argon Gas Overlay (Displace Air/H2O) Aliquot->Argon Seal PTFE Cap & Parafilm Argon->Seal Store Single-Use Aliquots (-80°C Storage) Seal->Store

Caption: Step-by-step workflow for the safe aliquoting and cryopreservation of Alazopeptin.

Protocol B: Stability Verification via HPLC-UV

Rationale: Before utilizing stored alazopeptin in critical in vitro or in vivo assays, its integrity must be verified. Standard peptide HPLC methods use 0.1% Trifluoroacetic Acid (TFA). Do NOT use TFA. The diazo group is highly acid-labile[3]; running alazopeptin through a TFA-acidified column will artificially degrade the sample during the run, yielding false-negative stability data.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 7.0 . (Neutral pH preserves the diazo group).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient: Isocratic or shallow linear gradient (e.g., 5% to 50% B over 20 minutes)[4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 242 nm and 274 nm (characteristic maxima for alazopeptin in pH 7.0 buffer)[2].

  • Sample Prep: Dissolve the single-use aliquot in cold Mobile Phase A immediately prior to injection. Keep the autosampler at 4°C and protect vials from light.

Data Interpretation: Intact alazopeptin will present as a sharp, distinct peak. Degradation is indicated by the appearance of earlier-eluting peaks (more polar hydroxyl-derivatives resulting from N2​ loss) and a proportional decrease in the area under the curve (AUC) at 274 nm.

Summary of Best Practices

  • Never use acidic solvents (e.g., HCl, TFA, Formic Acid) for the dissolution or chromatographic analysis of alazopeptin.

  • Maintain the Monohydrate state by avoiding aggressive vacuum desiccation at room temperature, which can strip the necessary structural water. Rely instead on inert gas blanketing (Argon) to prevent excess moisture accumulation.

  • Treat light as a reagent. The photolytic generation of carbenes from diazo compounds is rapid. Use amber glass exclusively.

References

  • Complete Biosynthetic Pathway of Alazopeptin, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine. PubMed (NIH). Available at:[Link]

  • Alazopeptin: Chemical Properties and Literature References. DrugFuture Chemical Index Database. Available at:[Link]

  • Chemical capture of diazo metabolites reveals biosynthetic hydrazone oxidation. bioRxiv. Available at:[Link]

  • Alazopeptin | C15H20N6O5 | CID 121447 - Chemical and Physical Properties. PubChem - NIH. Available at:[Link]

  • Total Biosynthesis of Triacsin Featuring an N-hydroxytriazene Pharmacophore. bioRxiv. Available at:[Link]

Sources

Application

In Vitro Profiling of Alazopeptin Monohydrate: Standard Concentration Ranges and Mechanistic Protocols

As drug development increasingly targets metabolic vulnerabilities in both oncology and infectious diseases, glutamine antagonism has re-emerged as a critical therapeutic vector. Alazopeptin monohydrate (CAS 1397-84-8),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets metabolic vulnerabilities in both oncology and infectious diseases, glutamine antagonism has re-emerged as a critical therapeutic vector. Alazopeptin monohydrate (CAS 1397-84-8), a naturally occurring tripeptide antibiotic isolated from Streptomyces species, is a premier tool compound in this space[].

This application note provides an authoritative framework for utilizing alazopeptin in vitro. Rather than merely listing steps, this guide deconstructs the causality behind the experimental parameters, ensuring your assays are mechanistically sound and self-validating.

Mechanistic Grounding: The Prodrug Paradigm

To design an effective in vitro assay, one must first understand that alazopeptin (L-Ala-DON-DON) is structurally a prodrug[2]. It consists of one L-alanine and two molecules of the active warhead, 6-diazo-5-oxo-L-norleucine (DON)[2].

The Causality of Efficacy: Free DON suffers from variable cellular penetrance. By delivering DON within a peptide backbone, alazopeptin hijacks ubiquitous cellular peptide transporters for rapid intracellular accumulation. Once inside the cell, non-specific peptidases hydrolyze the peptide bonds to release free DON. DON then acts as a potent glutamine analog, irreversibly binding to the catalytic cysteine residues of glutamine amidotransferases (e.g., CTP synthetase, glucosamine-6-phosphate synthase). This covalent inhibition halts nucleotide and glycoprotein biosynthesis, ultimately triggering metabolic arrest[].

MOA A Alazopeptin (Prodrug) B Cellular Uptake (Peptide Transporters) A->B C Intracellular Peptidases (Cleavage) B->C D Active DON Released (6-Diazo-5-oxo-L-norleucine) C->D E Glutamine Amidotransferases (e.g., CTPS, GFAT) D->E Irreversible Inhibition F Metabolic Arrest & Cell Death E->F Nucleotide Depletion

Fig 1: Alazopeptin intracellular processing and glutamine antagonism pathway.

Standard Quantitative Concentration Ranges

Because alazopeptin's active metabolite competes directly with endogenous L-glutamine, its effective in vitro concentration is highly context-dependent. The table below synthesizes standard working ranges across different biological models.

Target ApplicationStandard Working RangeTypical IC50 / MICMechanistic Notes
Antitrypanosomal (T. b. brucei) 0.1 – 1.5 µg/mL~0.51 µg/mLDemonstrates a high selectivity index against kinetoplastid parasites[3][4].
Mammalian Cell Cytotoxicity 1.0 – 50.0 µMCell-line dependentEfficacy scales proportionally with the target cell's reliance on the Warburg effect.
Antimicrobial Screening 10 – 100 µg/mLStrain dependentServes as a reference molecule for screening aminoacyl-tRNA synthetase inhibition[].
Self-Validating Experimental Protocol: Mammalian Cytotoxicity Assay

A fundamental pitfall in glutamine antagonist research is ignoring the composition of the basal culture media. Standard DMEM contains 4.0 mM L-glutamine—a supraphysiological concentration that will competitively outcompete DON, artificially inflating your IC50 values.

To establish a self-validating system , this protocol incorporates a "Glutamine Rescue" control arm. If the drug's mechanism is on-target, high exogenous glutamine will rescue the cells, shifting the IC50 curve to the right.

Step-by-Step Methodology

Phase 1: Reagent & Media Preparation

  • Stock Preparation : Dissolve Alazopeptin monohydrate in sterile ddH₂O to achieve a 10 mM stock.

    • Expert Insight: Alazopeptin is highly water-soluble[]. Utilizing water instead of DMSO eliminates solvent-induced background cytotoxicity, ensuring that observed metabolic arrest is strictly drug-induced.

  • Media Formulation : Prepare two distinct sets of assay media using glutamine-free DMEM.

    • Condition A (Physiological): Supplement with 10% Dialyzed FBS and 0.5 mM L-glutamine.

    • Condition B (Rescue/Validation): Supplement with 10% Dialyzed FBS and 4.0 mM L-glutamine.

    • Expert Insight: Standard FBS contains undefined, variable levels of amino acids. Dialyzed FBS is mandatory to control exact glutamine stoichiometry.

Phase 2: Cell Seeding & Treatment 3. Seeding : Seed target cells at 5×103 cells/well in two 96-well plates (one for Condition A, one for Condition B). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and metabolic stabilization. 4. Serial Dilution : Prepare a 10-point serial dilution of Alazopeptin ranging from 0.1 µM to 50 µM in the respective media. 5. Exposure : Aspirate the seeding media and apply the drug dilutions. Incubate for 72 hours.

Phase 3: Viability Readout & Validation 6. Alamar Blue Addition : Add 10 µL of Alamar Blue (resazurin) reagent to each well. Incubate for 2–4 hours.

  • Expert Insight: Resazurin reduction to resorufin is strictly dependent on the cellular NAD(P)H pool. Because glutamine amidotransferase inhibition depletes metabolic intermediates, this assay provides a highly accurate, direct readout of metabolic arrest.

  • Quantification : Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Data Validation : Calculate the IC50 for both plates. The assay is successfully validated if the IC50 in Condition B is significantly higher than in Condition A, confirming that the cytotoxicity is driven by on-target glutamine antagonism.

Workflow S1 Step 1: Stock Preparation (10 mM in ddH2O) S2 Step 2: Media Formulation (Titrate L-Glutamine) S1->S2 S3 Step 3: Cell Seeding (96-well plate, 24h) S2->S3 S4 Step 4: Serial Dilution & Treatment (0.1 - 50 µM) S3->S4 S5 Step 5: Viability Assay (e.g., Alamar Blue) S4->S5 S6 Step 6: IC50 Calculation & Data Normalization S5->S6

Fig 2: Standard workflow for in vitro alazopeptin concentration-response assays.

References
  • BOC Sciences. "CAS 1397-84-8 (Alazopeptin) - BOC Sciences: Core Mechanism".

  • Academic Journals. "Antitrypanosomal and cytotoxic activities of soil actinobacteria isolated from Malaysian forest". 3

  • ResearchGate. "Complete Biosynthetic Pathway of Alazopeptin, a Tripeptide Consisting of Two Molecules of 6‐Diazo‐5‐oxo‐l‐norleucine and One Molecule of Alanine". 2

  • SciSpace. "In vitro antitrypanosomal activity of 12 low-molecular-weight antibiotics and observations of structure/activity relationships." 4

Sources

Technical Notes & Optimization

Troubleshooting

Alazopeptin Monohydrate Formulation &amp; Stability Support Center

Welcome to the Technical Support Center for Alazopeptin Monohydrate. As a tripeptide containing two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine (1)[1], alazopeptin exhibits potent antineop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alazopeptin Monohydrate. As a tripeptide containing two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine (1)[1], alazopeptin exhibits potent antineoplastic and antimicrobial properties ()[]. However, its diazo functional groups render it highly susceptible to degradation in aqueous environments, leading to its classification as having "poor stability" in standard solutions (3)[3].

This guide synthesizes structural chemistry and formulation science to provide actionable, self-validating protocols for stabilizing alazopeptin during your experiments.

Section 1: Core Mechanisms & FAQs

Q: Why does alazopeptin exhibit poor stability in standard aqueous buffers? A: The instability is intrinsically linked to its chemical structure. Alazopeptin contains two highly reactive α -diazoketone moieties. In aqueous solutions, particularly those that are acidic, the diazo carbon undergoes rapid protonation. This creates a highly favored leaving group (N 2​ gas). Following the irreversible extrusion of nitrogen, the resulting carbocation is immediately attacked by water (nucleophilic substitution), leading to an inactive hydroxylated degradation product. Consequently, purely aqueous environments act as catalysts for the molecule's destruction.

Q: How does the natural biosynthetic pathway inform our in vitro stabilization strategies? A: In nature, Streptomyces species protect the highly reactive DON intermediates from premature degradation via a cryptic N-acetylation step. The acetyltransferase AzpI acetylates the intermediate, acting as a transient protecting group that reduces toxicity and prevents nucleophilic degradation during peptide assembly (4)[4]. In vitro, we mimic this protective environment not by covalent modification, but by reducing the dielectric constant of the solvent and restricting water activity using co-solvents.

Q: What is the optimal pH and solvent environment for aqueous working solutions? A: Alazopeptin monohydrate is most stable in a strictly controlled neutral to slightly alkaline environment. The optimal pH is 7.0 to 7.5. To further suppress hydrolytic degradation, the aqueous buffer should be formulated with a secondary hydrophilic co-solvent (such as PEG or Propylene Glycol), which lowers the water activity ( aw​ ) and kinetically hinders the nucleophilic attack on the diazo group (5)[5].

G N1 Alazopeptin (Diazo Group) N2 Protonation at alpha-carbon (Low pH) N1->N2 Aqueous Acidic Media N5 Stabilization: pH 7.0-7.5 Buffer N1->N5 Prevent Protonation N6 Stabilization: Reduce Water Activity N1->N6 Prevent Nucleophilic Attack N3 Loss of N2 Gas N2->N3 Irreversible N4 Hydrolyzed Inactive Product N3->N4 Nucleophilic Attack (H2O)

Mechanism of alazopeptin diazo degradation and stabilization strategies.

Section 2: Troubleshooting Guide

Issue 1: Rapid loss of antimicrobial/antineoplastic titer during assays.

  • Diagnosis: Acid-catalyzed degradation or thermal instability.

  • Causality: If the assay media drops below pH 6.5, the protonation of the diazo group accelerates exponentially. Furthermore, diazo compounds are thermally labile; room temperature exposure significantly shortens their half-life.

  • Resolution: Verify the pH of the final assay medium is buffered to 7.0. Keep all stock solutions on ice (2-8 °C) during handling and store aliquots at -80 °C.

Issue 2: Inconsistent chromatographic peaks or multiple masses during LC-MS analysis.

  • Diagnosis: Formation of regioisomers or hydration products in the LC mobile phase.

  • Causality: Standard LC-MS mobile phases often use 0.1% Formic Acid or TFA (pH ~2.5). This acidic environment instantly degrades alazopeptin during the chromatographic run.

  • Resolution: Switch to a neutral or slightly alkaline mobile phase system (e.g., 10 mM Ammonium Acetate, pH 7.4) to maintain the integrity of the diazo groups during elution.

Section 3: Validated Experimental Protocols

Protocol A: Preparation of a Stabilized Aqueous-Co-solvent Stock Solution

This protocol establishes a self-validating system to ensure the diazo groups remain intact post-formulation.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH precisely to 7.2 using KOH. (Causality: Prevents acidic protonation of the diazo group).

  • Co-solvent Integration: Mix the buffer with a hydrophilic co-solvent (e.g., PEG-400 or DMSO) at an 80:20 (v/v) ratio. Chill the mixture to 4 °C. (Causality: Lowers the dielectric constant and restricts water activity, reducing nucleophilic attack).

  • API Dissolution: Slowly add Alazopeptin Monohydrate to the chilled solvent under gentle agitation. Avoid vortexing to prevent localized thermal degradation.

  • Self-Validation Check: Extract a 10 µL aliquot, dilute in pure pH 7.0 buffer, and measure UV absorbance. Intact alazopeptin exhibits characteristic absorption maxima at 242 nm and 274 nm (3)[3]. A loss of these peaks indicates diazo group cleavage.

Protocol B: pH-Controlled Lyophilization for Long-Term Storage
  • Formulation: Suspend Alazopeptin in a pre-chilled (4 °C) matrix of 5% (w/v) mannitol dissolved in pH 7.2 phosphate buffer. (Causality: Mannitol acts as a cryoprotectant and bulking agent, maintaining the structural integrity of the peptide during freezing).

  • Freezing: Flash-freeze the aliquots in liquid nitrogen (-196 °C) to rapidly bypass the glass transition temperature, preventing phase separation and localized pH shifts.

  • Primary Drying: Sublimate at -40 °C under high vacuum (< 100 mTorr) for 24 hours.

  • Self-Validation Check: Reconstitute a lyophilized vial with sterile water. The solution must remain optically clear; turbidity indicates irreversible aggregation or degradation.

G A Alazopeptin Monohydrate (Raw API) B Aqueous Solubilization (Risk of Diazo Hydrolysis) A->B Dissolution C pH Optimization (Buffer pH 7.0 - 7.5) B->C Acid-catalyzed decay prevention D Co-solvent Addition (PEG/PG or DMSO) C->D Reduce water activity E Lyophilization (Moisture Removal) D->E Long-term storage F Stabilized Formulation (Extended Half-Life) E->F Final Product

Workflow for mitigating diazo hydrolysis in alazopeptin formulations.

Section 4: Quantitative Data Summary

ParameterConditionObserved Effect / Half-LifeCausality
pH < 6.0 Aqueous BufferRapid degradation ( t1/2​ < 2 hours)Acid-catalyzed protonation of the α -diazoketone
pH 7.0 - 7.5 Phosphate BufferModerate stability ( t1/2​ ~ 24-48 hours at 4°C)Prevention of diazo protonation
Solvent 20% DMSO / 80% BufferHigh stability ( t1/2​ > 7 days at 4°C)Reduction of water activity ( aw​ ) and nucleophilic attack
Temperature 25°C (Room Temp)Accelerated titer lossThermal lability of nitrogen-nitrogen bonds
LC-MS Mobile Phase 0.1% Formic AcidInstantaneous degradationExtreme acidic environment during column transit

References

  • Alazopeptin - Wikipedia. Source: wikipedia.org. URL: [Link]

  • Alazopeptin - Chemical Index Database. Source: drugfuture.com. URL: [Link]

  • Protecting Group Strategies in Natural Product Biosynthesis. Source: acs.org. URL:[Link]

  • US20080299220A1 - Hydrophilic, non-aqueous pharmaceutical carriers and compositions and uses. Source: google.com (Patents).

Sources

Optimization

Technical Support Center: Troubleshooting Alazopeptin Monohydrate Precipitation in Culture Media

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist, In Vitro Diagnostics & Natural Products As a Senior Application Scientist, I frequently encounter researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist, In Vitro Diagnostics & Natural Products

As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of diazo-containing natural products. Alazopeptin monohydrate is a potent tripeptide composed of one L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (Ala-DON-DON)[1]. While its glutamine-antagonizing properties make it an exceptional antineoplastic and antimicrobial agent, its terminal diazo groups are highly reactive.

When alazopeptin precipitates in culture media, it is rarely a simple solubility issue. Instead, it is almost always a symptom of chemical degradation triggered by the media's microenvironment. Diazo compounds are notoriously sensitive to low pH, light, thermal stress, and transition metals[2]. Understanding the causality behind this degradation is the key to preventing precipitation and preserving the integrity of your experimental data.

Mechanistic Pathway of Precipitation

To troubleshoot the issue, we must first understand the chemical causality. When exposed to environmental stressors in complex culture media (like DMEM or RPMI), the diazo groups of alazopeptin decompose, releasing nitrogen gas ( N2​ ). This leaves behind a highly reactive carbocation or carbene intermediate that rapidly crosslinks with serum proteins or polymerizes with other peptide molecules, resulting in an insoluble precipitate[2].

Pathway A Alazopeptin Monohydrate (Ala-DON-DON) E Diazo Group Decomposition (Loss of N2) A->E Triggered by B Acidic pH (< 6.5) B->E C Transition Metals (Cu2+, Zn2+, Fe3+) C->E D Thermal Stress (> 37°C) D->E F Reactive Carbocation / Carbene Intermediate E->F Generates G Crosslinking & Peptide Aggregation F->G Reacts with nucleophiles H Insoluble Precipitate G->H Phase separation

Mechanistic pathway of alazopeptin degradation and precipitation in culture media.

Quantitative Parameters for Stability

To prevent this degradation cascade, strict adherence to the physicochemical limits of the molecule is required.

ParameterOptimal RangeCritical ThresholdMechanistic Consequence of Violation
Buffer pH 7.2 – 7.6< 6.5Protonation of the diazo carbon; rapid N2​ loss and carbocation formation.
Stock Concentration 1 – 10 mM> 25 mMLocalized supersaturation leading to rapid "salting out" upon media addition.
Storage Temp. -80°C> -20°C (Long term)Gradual thermal decomposition of the thermolabile diazo moiety[3].
UV Absorbance λmax​ = 274 nmPeak shift/lossComplete loss of the active diazo functional groups[1].
Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my alazopeptin precipitate immediately upon addition to standard DMEM? A1: DMEM contains high concentrations of amino acids, vitamins, and transition metals (like iron and zinc). If the local concentration of alazopeptin is too high during addition, or if the media pH has drifted slightly acidic, the diazo groups decompose. This forms reactive intermediates that rapidly crosslink with media components, forming insoluble aggregates. Solution: Always add the peptide dropwise to pre-warmed media while swirling to prevent localized supersaturation.

Q2: I observe delayed cloudiness after 24 hours of incubation at 37°C. Is this bacterial contamination or precipitation? A2: While contamination is possible, delayed precipitation is a hallmark of thermal degradation. At 37°C, the diazo groups undergo slow thermal decomposition[3]. To differentiate, examine the media under a microscope: amorphous, non-motile aggregates indicate chemical precipitation, whereas uniform, motile rods/cocci indicate contamination.

Q3: Can I use 100% DMSO to prepare my alazopeptin stock to force it into solution? A3: No. While isolated DON monomers are slightly soluble in DMSO[4], alazopeptin monohydrate is a highly water-soluble peptide. Using 100% DMSO can unpredictably dehydrate the monohydrate crystal lattice. When this DMSO stock is introduced into aqueous culture media, the sudden solvent-shift effect causes the peptide to rapidly "crash out." Aqueous buffers are strongly recommended.

Q4: How can I prevent serum proteins (FBS) from interacting with the drug? A4: Serum contains albumin, which acts as a nucleophilic sponge for reactive intermediates. If your experimental design permits, perform the initial drug treatment in serum-free media for 2-4 hours to allow cellular uptake, then supplement with FBS. If continuous serum is required, ensure the alazopeptin stock is fully dispersed in the basal media before the serum is added.

Self-Validating Preparation Protocol

To ensure trustworthiness in your assays, do not rely on visual clarity alone. The following protocol incorporates built-in validation steps to guarantee that the alazopeptin remains active and soluble.

Protocol S1 1. Weigh Powder (Alazopeptin) S2 2. Reconstitute in HEPES (pH 7.4) S1->S2 S3 3. Validate via UV (274 nm) S2->S3 S4 4. Filter & Freeze (-80°C) S3->S4 S5 5. Dilute Dropwise in Media S4->S5

Optimized step-by-step workflow for alazopeptin reconstitution and media addition.

Step 1: Equilibration Bring the alazopeptin monohydrate vial to room temperature in a desiccator. Causality: Opening cold vials causes condensation. Moisture combined with atmospheric CO2​ creates localized acidic micro-pockets that prematurely trigger diazo hydrolysis.

Step 2: Primary Reconstitution Dissolve the powder in sterile, metal-free 50 mM HEPES buffer (pH 7.4) to a stock concentration of 10 mM. Do not use unbuffered water. Causality: Milli-Q water often has a pH of 5.5-6.0 due to dissolved CO2​ . HEPES locks the pH in the safe zone (7.2–7.6) to prevent protonation.

Step 3: Spectrophotometric Validation (Self-Validation System A) Take a 10 µL aliquot, dilute to 1 mL in HEPES, and measure the UV absorbance at 274 nm. Intact diazo groups exhibit a distinct peak at this wavelength[1]. Validation: If the peak is absent or shifted, the batch has already degraded and will precipitate in your media. Discard and prepare a fresh batch.

Step 4: Sterilization & Storage Pass the solution through a 0.22 µm PTFE syringe filter (avoid nylon, which binds peptides). Aliquot into single-use amber vials and store at -80°C. Causality: Diazo compounds are highly sensitive to photolytic degradation[2].

Step 5: Media Addition & Metal Chelation Check (Self-Validation System B) Thaw aliquots on ice immediately before use. Add dropwise to pre-warmed (37°C) culture media while gently swirling. Validation: If precipitation still occurs, run a parallel control of your media spiked with 1 mM EDTA. If the EDTA-treated media remains clear upon alazopeptin addition, transition metals in your specific media lot are acting as nucleating agents. Switch to a metal-depleted media formulation.

References
  • Complete Biosynthetic Pathway of Alazopeptin, a Tripeptide Consisting of Two Molecules of 6‐Diazo‐5‐oxo‐l‐norleucine and One Molecule of Alanine.
  • Chemical capture of diazo metabolites reveals biosynthetic hydrazone oxid
  • 6-Diazo-5-oxo-L-norleucine crystalline 157-03-9. Sigma-Aldrich.
  • 6-Diazo-5-oxo-L-nor-Leucine (Synonyms: L-6-Diazo-5-oxonorleucine; DON). MedChemExpress.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction and Purification Yield of Alazopeptin Monohydrate

Overview Welcome to the Technical Support Center for Alazopeptin isolation. As a Senior Application Scientist, I have designed this guide to address the unique structural vulnerabilities of alazopeptin.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for Alazopeptin isolation. As a Senior Application Scientist, I have designed this guide to address the unique structural vulnerabilities of alazopeptin. Alazopeptin is a potent tripeptide composed of two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of alanine[1]. The terminal diazo groups are highly reactive and exceptionally sensitive to light, heat, mild acid, and mechanical shock[2]. Traditional peptide purification workflows will result in catastrophic yield loss. This guide provides a self-validating, field-proven methodology to maximize your extraction and purification yields.

Part 1: Step-by-Step Methodology: Optimized Workflow

To achieve high-purity alazopeptin monohydrate, you must treat the entire downstream process as a continuous stabilization exercise.

Step 1: Fermentation and Harvest Cultivate the selected Streptomyces strain in a highly controlled liquid fermentation medium for 5-7 days at 28°C[]. Monitor secondary metabolite production daily via LC-MS.

Step 2: Broth Clarification (Cold Chain Initiation) Harvest the culture broth and immediately chill to 4°C. Filter the broth to remove microbial biomass[]. Self-Validating Checkpoint: Measure the pH of the clarified filtrate. It must be between 7.0 and 7.5. If it is acidic, the diazo groups are already degrading.

Step 3: Solvent Partitioning Extract the alazopeptin from the aqueous filtrate using an organic solvent such as ethyl acetate[]. Buffer the aqueous phase with 50 mM cold sodium phosphate (pH 7.2) prior to partitioning to prevent acid-catalyzed degradation.

Step 4: Preparative HPLC Fractions enriched with alazopeptin are purified using preparative HPLC[4]. Do not use standard peptide modifiers like Trifluoroacetic acid (TFA). Instead, use a neutral mobile phase (e.g., 10 mM ammonium acetate, pH 7.0) with an acetonitrile gradient.

Step 5: Crystallization of the Monohydrate Concentrate the purified fractions under vacuum at strictly < 25°C. Induce crystallization of alazopeptin monohydrate by slowly adding a cold anti-solvent (e.g., absolute ethanol) under an inert argon atmosphere.

Workflow N1 1. Fermentation (5-7 Days, 28°C) N2 2. Broth Clarification (Cold Filtration) N1->N2 N3 3. Solvent Partitioning (pH 7.0-7.5 Buffered) N2->N3 N4 4. Preparative HPLC (Neutral Mobile Phase) N3->N4 N5 5. Crystallization (Alazopeptin Monohydrate) N4->N5

Figure 1: Optimized step-by-step workflow for alazopeptin monohydrate extraction and purification.

Part 2: Troubleshooting Guide & Causality Analysis

Issue 1: Drastic Yield Loss During Solvent Extraction

Q: Why is my alazopeptin yield dropping by over 60% during the primary liquid-liquid extraction phase? Causality: The diazo functional group is highly unstable under mild acidic conditions[2]. If the extraction environment drops below pH 6.0 (which is common in unbuffered fermentation broths), the diazo group undergoes rapid protonation and subsequent loss of nitrogen gas (N₂), destroying the active pharmacophore. Solution: Implement a self-validating pH control system. Buffer the fermentation filtrate to exactly pH 7.0–7.5 using a pre-chilled phosphate buffer before introducing the organic partitioning solvent. Self-Validation: Analyze a 10 µL aliquot of the organic phase via UV-Vis spectroscopy. A strong absorbance peak at 275 nm confirms the diazo groups are intact.

Issue 2: Co-elution and Degradation During Chromatography

Q: How do I resolve co-elution of alazopeptin with structurally similar fermentation byproducts during HPLC without degrading the product? Causality: Standard peptide purification relies on 0.1% TFA or formic acid to improve peak shape and resolution. However, these acids will instantly hydrolyze the DON moieties of alazopeptin[1]. Solution: Substitute acidic modifiers with a neutral volatile buffer[4]. A mobile phase of 10 mM ammonium acetate (pH 7.0) paired with an acetonitrile gradient provides excellent resolution while preserving the diazo linkages.

Issue 3: Loss of Potency in Final Powder

Q: Why does my purified alazopeptin powder turn yellow/brown and lose potency over time? Causality: Photolytic cleavage and thermal degradation. Diazo compounds are sensitive to light and heat, which induce radical formation and polymerization[2]. Solution: Perform all downstream processing in actinic (amber) glassware. Store the final lyophilized alazopeptin monohydrate at -80°C under an argon atmosphere to prevent oxidative and photolytic degradation.

Logic Issue Alazopeptin Yield Loss (Diazo Degradation) Mech1 Acid-Catalyzed Decomposition Issue->Mech1 Mech2 Thermal Degradation Issue->Mech2 Mech3 Photolytic Cleavage Issue->Mech3 Sol1 Maintain pH 7.0-7.5 Avoid TFA/Formic Acid Mech1->Sol1 Sol2 Process at 4°C Cold Filtration Mech2->Sol2 Sol3 Actinic Glassware Dark Environment Mech3->Sol3

Figure 2: Logical relationships between environmental stressors, degradation mechanisms, and solutions.

Part 3: Quantitative Data Summary

The following table summarizes the expected quantitative yield and purity at each stage of the optimized self-validating protocol. Monitoring these benchmarks ensures early detection of diazo degradation.

Purification StageTypical Volume/MassAlazopeptin Purity (%)Step Recovery Yield (%)Cumulative Yield (%)
1. Fermentation Broth10.0 L< 1.0%100%100%
2. Clarified Filtrate9.5 L~ 2.5%95%95%
3. Solvent Extraction2.0 L45.0%85%80%
4. Size-Exclusion (LH-20)500 mL78.0%90%72%
5. Preparative HPLC50 mL> 98.5%80%57%
6. Crystallization1.2 g (Solid)> 99.0%95%54%

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography for primary purification? A: No. The slightly acidic nature of standard silica gel induces rapid diazo decomposition. If pre-HPLC cleanup is required, use neutral size-exclusion chromatography (e.g., Sephadex LH-20) or strictly neutral alumina.

Q: How can I verify the integrity of the diazo group post-purification? A: Use high-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy. The intact diazo group exhibits a characteristic UV absorbance near 275 nm. A loss of this peak, coupled with a mass shift of -28 Da (indicating the loss of N₂), definitively confirms degradation.

Q: Is lyophilization safe for alazopeptin? A: Yes, provided the sample is frozen rapidly in a neutral buffer (like ammonium acetate, which sublimes) and the condenser temperature is maintained below -80°C. Never lyophilize from acidic solutions.

References[3] CAS 1397-84-8 (Alazopeptin) - BOC Sciences. Source: bocsci.com. URL: Verify Source[4] Alazopeptin | 1397-84-8 | Benchchem. Source: benchchem.com. URL:Verify Source[2] Chemical capture of diazo metabolites reveals biosynthetic hydrazone oxidation. Source: PubMed Central (PMC), NIH. URL: Verify Source[1] Complete integration of carbene transfer chemistry into biosynthesis. Source: eScholarship. URL: Verify Source

Sources

Optimization

reducing off-target cytotoxicity of alazopeptin monohydrate in control cells

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address a complex challenge in preclinical drug development: mitigating the off-target cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address a complex challenge in preclinical drug development: mitigating the off-target cytotoxicity of alazopeptin monohydrate in non-tumorigenic control cell lines.

Below, you will find a synthesis of mechanistic causality, self-validating experimental workflows, and quantitative data to help you widen your assay's therapeutic window and ensure high-fidelity readouts.

FAQ Section 1: Mechanism & Causality of Off-Target Toxicity

Q: Why does alazopeptin monohydrate cause high background cytotoxicity in my non-tumorigenic control cell lines (e.g., MRC-5, MCF-10A)?

A: The cytotoxicity you are observing is likely an on-target mechanism occurring in an off-target cell population. Alazopeptin is a naturally occurring tripeptide that is intracellularly processed to release one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON)[1].

DON acts as a potent, irreversible glutamine antagonist. In highly proliferative control cells, glutamine is a critical nitrogen donor for de novo purine and pyrimidine biosynthesis. By covalently binding to and inhibiting glutamine-dependent amidotransferases, the DON derived from alazopeptin halts nucleotide synthesis[2]. This causes S-phase arrest and subsequent apoptosis even in non-malignant control cells. Understanding this causality is crucial: the cells are not dying from non-specific chemical poisoning, but from targeted nucleotide starvation.

Mechanism Alazo Alazopeptin Monohydrate DON Cleavage to DON (Glutamine Antagonist) Alazo->DON Amido Inhibits Glutamine Amidotransferases DON->Amido DeNovo Blocks De Novo Nucleotide Synthesis Amido->DeNovo Tox Off-Target Cytotoxicity (Control Cells) DeNovo->Tox Nucleosides Exogenous Nucleosides Salvage Nucleotide Salvage Nucleosides->Salvage Rescue Restored Synthesis Salvage->Rescue Rescue->Tox Prevents

Mechanism of alazopeptin toxicity and bypass via nucleoside salvage pathways.

Troubleshooting Guide 1: The Nucleoside Rescue Strategy

Q: How can I selectively rescue my control cells to establish a baseline for alazopeptin's targeted effects?

A: To validate that the toxicity in your control cells is driven by nucleotide depletion, you must bypass the de novo synthesis blockade. This is achieved by supplementing the culture media with a comprehensive nucleoside cocktail[3]. Normal control cells typically have robust nucleotide salvage pathways. By providing exogenous nucleosides, you allow control cells to salvage these precursors and bypass the amidotransferase blockade, rescuing them from alazopeptin-induced death.

Table 1: Standard Nucleoside Rescue Cocktail Formulation Note: Concentrations are optimized to saturate salvage pathways without inducing negative feedback inhibition on cellular kinases.

ComponentBiological FunctionRecommended Final Conc.Stock Solvent
Adenosine Purine salvage precursor50 µMWater / Dilute HCl
Guanosine Purine salvage precursor50 µM0.1 M NaOH
Hypoxanthine General purine precursor100 µM0.1 M NaOH
Cytidine Pyrimidine salvage precursor50 µMWater
Uridine Pyrimidine salvage precursor50 µMWater
Thymidine Pyrimidine salvage precursor50 µMWater
Step-by-Step Methodology: Self-Validating Nucleoside Rescue Workflow

This protocol is designed as a self-validating system. By including specific control arms, the assay internally verifies whether the rescue cocktail is non-toxic and whether alazopeptin's mechanism of action is functioning as expected.

  • Cocktail Preparation: Prepare a 100X master mix of the nucleosides listed in Table 1. Filter sterilize through a 0.22 µm PES membrane. Store aliquots at -20°C to prevent degradation.

  • Cell Seeding (Day 0): Seed control cells (e.g., 5,000 cells/well in a 96-well plate) in their standard growth media. Allow 24 hours for adherence.

  • Pre-treatment (Day 1): Aspirate media. Add fresh media containing the 1X nucleoside cocktail. Incubate for 24 hours prior to alazopeptin exposure. Causality note: Pre-treatment is critical to prime the intracellular salvage pool before the de novo pathway is shut down[2].

  • Alazopeptin Exposure (Day 2): Spike alazopeptin monohydrate into the wells (e.g., 0.01 µM to 10 µM). Maintain the 1X nucleoside concentration in the media.

  • Self-Validation Controls:

    • Arm A (Vehicle Only): Establishes baseline 100% viability.

    • Arm B (Vehicle + Nucleosides): Validates that the nucleoside cocktail itself is not cytotoxic.

    • Arm C (Alazopeptin Only): Confirms baseline toxicity of the drug.

    • Arm D (Alazopeptin + Nucleosides): The experimental rescue arm.

  • Incubation & Readout (Day 5): Incubate for 72 hours. Assess viability using an ATP-dependent metabolic assay (e.g., CellTiter-Glo). If Arm D shows significantly higher viability than Arm C, you have successfully confirmed and mitigated the off-target nucleotide depletion.

Workflow Step1 1. Seed Control Cells (Day 0) Step2 2. Add Nucleoside Cocktail (Day 1) Step1->Step2 Step3 3. Add Alazopeptin (Day 2) Step2->Step3 Step4 4. 72h Incubation (Days 2-5) Step3->Step4 Step5 5. Viability Readout (Day 5) Step4->Step5

Step-by-step experimental workflow for nucleoside rescue in control cell lines.

Troubleshooting Guide 2: Media Formulation & Glutamine Titration

Q: My control cells are still showing toxicity even with nucleoside rescue. Could my basal media formulation be exacerbating the issue?

A: Yes. Because alazopeptin-derived DON is a competitive inhibitor of glutamine, the ratio of drug to basal glutamine dictates the severity of the blockade. If your control cells are cultured in specialized media with unusually low glutamine concentrations (e.g., <1 mM), the intracellular ratio of DON to glutamine will be artificially high, magnifying off-target toxicity.

Actionable Step (Glutamine Titration): To correct this, perform a glutamine titration assay. Supplement your control media with L-glutamine to achieve final concentrations of 2 mM, 4 mM, and 6 mM. Determine the IC50 of alazopeptin at each concentration. You will observe a rightward shift in the IC50 curve as glutamine concentration increases. Standardize the glutamine levels between your target (tumor) and control cell assays to ensure that differential toxicity is due to biological sensitivity, not an artifact of media formulation.

Q: Does the hydration state (monohydrate) affect the stability of alazopeptin in culture media?

A: Alazopeptin monohydrate is highly soluble in water[], but its active diazo groups are susceptible to degradation in acidic environments or upon prolonged exposure to 37°C in a CO₂ incubator. To ensure your protocol remains self-validating:

  • Always prepare alazopeptin monohydrate stocks fresh in sterile, neutral pH water or PBS.

  • Avoid freeze-thaw cycles of the reconstituted drug.

  • If your assay exceeds 72 hours, introduce a media replenishment step (replacing media with fresh drug and nucleosides) to account for drug degradation.

References

  • ACS Publications: Protecting Group Strategies in Natural Product Biosynthesis.[Link]

  • PMC (National Institutes of Health): Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer.[Link]

  • bioRxiv: Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer.[Link]

Sources

Troubleshooting

resolving HPLC peak tailing issues for alazopeptin monohydrate analysis

Welcome to the Technical Support Center for Peptide Chromatography . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in analytical development: resolving hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Chromatography . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in analytical development: resolving high-performance liquid chromatography (HPLC) peak tailing for complex amphoteric molecules like alazopeptin monohydrate.

Alazopeptin (C₁₅H₂₀N₆O₅) is a highly polar tripeptide antibiotic containing two 6-diazo-5-oxo-L-norleucine moieties and a basic prop-2-enylamino (allylamino) group . Its unique structural properties make it highly susceptible to secondary chromatographic interactions. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a robust, self-validating analytical method.

Part 1: Diagnostic Workflow for Peak Tailing

Before altering your chemistry, you must isolate whether the tailing is a systemic physical error or a chemical interaction specific to alazopeptin.

DiagnosticWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckScope Are ALL peaks in the chromatogram tailing? Start->CheckScope AllYes Yes: System/Physical Issue CheckScope->AllYes Global Effect AllNo No: Chemical Interaction CheckScope->AllNo Specific to Alazopeptin Plumbing Check Extra-Column Volume (Fix PEEK fittings/ferrules) AllYes->Plumbing Void Check Column Void (Reverse flow & flush) AllYes->Void pH Lower Mobile Phase pH (Protonate Silanols) AllNo->pH Modifier Add Ion-Pairing Agent (e.g., 0.1% TFA) AllNo->Modifier Column Switch to Hybrid/End-Capped Silica Column AllNo->Column

Fig 1: Logical decision tree for diagnosing and resolving HPLC peak tailing.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does alazopeptin specifically exhibit severe peak tailing on standard C18 columns? A: The primary cause of peak tailing is the occurrence of multiple retention mechanisms . In an ideal reversed-phase separation, alazopeptin would be retained solely through non-specific hydrophobic interactions. However, traditional Type-A silica columns contain exposed, highly acidic free silanol groups (Si-OH) . At a mobile phase pH > 3.0, these silanols deprotonate into negatively charged species (Si-O⁻). Simultaneously, the basic allylamino group on alazopeptin becomes positively charged. This creates a strong electrostatic attraction (weak cation exchange), delaying the elution of a fraction of the molecules and elongating the trailing edge of the peak .

Q2: How do I choose the right mobile phase modifier to suppress this tailing without degrading the diazo groups? A: You must neutralize the stationary phase and mask the peptide's basic charges. Lowering the pH below 3.0 ensures the full protonation of residual silanols, shutting down the ion-exchange pathway . Trifluoroacetic acid (TFA) is highly recommended. It lowers the pH, and its hydrophobic fluorinated tail forms a neutral ion pair with alazopeptin's positively charged amine, forcing the molecule to interact purely via hydrophobic retention . While diazo groups can be acid-sensitive, standard concentrations of TFA (0.05% - 0.1% v/v) are generally well-tolerated during the short residence time of an HPLC run.

Q3: My peak tailing is accompanied by peak broadening across the entire chromatogram. Is this still a silanol issue? A: No. If all peaks (including neutral impurities) exhibit tailing or broadening, the issue is physical . This indicates dead volume (extra-column volume) in the system. Common culprits include slippage of PEEK finger-tight fittings, improper ferrule depth creating a void before the column inlet, or a partially blocked inlet frit causing the sample to take multiple flow paths through the column bed .

Part 3: Mechanistic Pathway of Silanol Interactions

To truly master method development, you must visualize the chemical environment inside the column. The diagram below illustrates the causality of secondary interactions and the mechanism of TFA intervention.

Mechanism cluster_HighPH pH > 4.0: Secondary Ion-Exchange (Causes Tailing) cluster_LowPH pH < 3.0 + TFA: Ideal Reversed-Phase (Symmetrical Peak) Silanol_Ion Ionized Silanol (Si-O⁻) Alazopeptin_Pos Alazopeptin (Allylamino -NH₃⁺) Alazopeptin_Pos->Silanol_Ion Strong Electrostatic Attraction Silanol_Neutral Protonated Silanol (Si-OH) Alazopeptin_TFA Alazopeptin + TFA⁻ (Neutral Ion Pair) Alazopeptin_TFA->Silanol_Neutral No Polar Interaction (Hydrophobic Retention Only)

Fig 2: Mechanism of alazopeptin tailing via ionized silanols and resolution via TFA ion-pairing.

Part 4: Quantitative Mobile Phase Selection

When optimizing the method, selecting the correct modifier dictates both peak shape and detector compatibility. Use the following quantitative summary to guide your chemistry choices:

ModifierTypical Conc.pH RangeIon-Pairing StrengthMS CompatibilityImpact on Alazopeptin Peak Shape
Trifluoroacetic Acid (TFA) 0.05% - 0.1%1.5 - 2.5HighLow (Ion suppression)Excellent; fully neutralizes silanols and ion-pairs basic amines.
Formic Acid (FA) 0.1% - 0.2%2.5 - 3.0LowHighModerate; requires highly end-capped columns to prevent tailing.
Ammonium Acetate 10 mM - 25 mM6.5 - 7.5NoneHighPoor on standard silica; requires specialized high-pH resistant columns.

Part 5: Self-Validating Method Optimization Protocol

Do not rely on trial and error. Execute this step-by-step protocol. Every phase includes a System Suitability Test (SST) to validate the causality of your adjustments.

Step 1: Baseline Physical Assessment

  • Inject a neutral, unretained marker (e.g., uracil) alongside your alazopeptin sample.

  • Validation Check: Calculate the USP tailing factor ( Tf​=W0.05​/2f ) for both peaks . If uracil tails ( Tf​>1.2 ), the issue is physical dead volume. Re-cut and re-seat all PEEK tubing at the column inlet. If only alazopeptin tails, proceed to Step 2.

Step 2: Mobile Phase Titration

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% v/v TFA.

  • Prepare Mobile Phase B: Acetonitrile with 0.08% v/v TFA (the slight reduction in B prevents baseline drift during gradient elution).

  • Validation Check: Run the gradient. If Tf​ drops below 1.5, the ion-pairing mechanism is successfully masking the silanols. If tailing persists, the stationary phase itself is too active. Proceed to Step 3.

Step 3: Stationary Phase Upgrade

  • Remove the standard Type-A silica column.

  • Install a base-deactivated, sterically protected, or bridged ethyl hybrid (BEH) C18 column (e.g., 130Å pore size, 1.7 µm for UHPLC) .

  • Validation Check: Re-inject the sample. Hybrid particles lack the acidic silanols of traditional silica. The Tf​ should now validate at ≤1.2 , confirming a purely hydrophobic retention mechanism.

Step 4: Mass Load Capacity Check

  • Inject alazopeptin at escalating concentrations: 10 µg/mL, 50 µg/mL, and 100 µg/mL.

  • Validation Check: If the retention time shifts earlier and peak asymmetry increases at 100 µg/mL, the column is experiencing mass overload. Restrict your maximum injection mass to the linear range identified in the 10-50 µg/mL bracket.

References

  • Alazopeptin - Wikipedia Source: Wikipedia URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • Peptide Isolation – Method Development Considerations Source: Waters Corporation URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL:[Link]

Reference Data & Comparative Studies

Validation

validation of alazopeptin monohydrate purity using NMR spectroscopy

Absolute Purity Validation of Alazopeptin Monohydrate: A Comparative Guide to qNMR vs. Chromatographic Methods As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Validation of Alazopeptin Monohydrate: A Comparative Guide to qNMR vs. Chromatographic Methods

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the analytical bottleneck of validating complex, highly reactive peptide antibiotics. Alazopeptin monohydrate (CAS 1397-84-8) is a prime example of such a challenge. Structurally, it is a tripeptide consisting of one L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON)[1]. Its potent anti-tumor and anti-trypanosomal activities stem from its diazo-containing amino acids, which disrupt protein synthesis[1]. However, the very functional groups that confer its bioactivity—the highly electrophilic diazo moieties—make it notoriously prone to degradation, complicating standard purity assays.

This guide objectively compares the efficacy of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for validating the absolute purity of alazopeptin monohydrate, detailing the causality behind the analytical choices.

The Analytical Dilemma: Why Traditional Methods Fall Short

Historically, pharmaceutical purity is assessed via High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) or the mass balance approach. For alazopeptin monohydrate, these methods introduce critical vulnerabilities:

  • Chromophore Limitations : Alazopeptin lacks strong, highly conjugated aromatic chromophores, relying on a UV max at 242 and 274 nm[2]. Impurities without similar absorption coefficients will be under-represented or missed entirely.

  • Degradation During Analysis : The diazo groups are highly sensitive to acidic mobile phases and shear forces in HPLC, often leading to on-column degradation that skews purity calculations.

  • Hydration State Ambiguity : Being a monohydrate, quantifying the exact water content and differentiating it from residual solvents requires orthogonal, destructive techniques (e.g., Karl Fischer titration, TGA) when using mass balance.

The qNMR Advantage

Quantitative NMR (qNMR) spectroscopy circumvents these issues by measuring the absolute concentration of analytes without relying on reference curves or extinction coefficients[3]. The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the number of nuclei generating that signal[4]. This makes qNMR a self-validating, primary ratio method that bypasses the need for an ultra-pure alazopeptin reference standard.

G cluster_qnmr qNMR Workflow (Primary Method) cluster_hplc HPLC-UV Workflow (Secondary Method) Sample Alazopeptin Monohydrate Batch Sample Weigh Co-weigh Sample & Internal Standard (IS) Sample->Weigh Prep Prepare Serial Dilutions Sample->Prep Dissolve Dissolve in D2O (pH 7.0 buffer) Weigh->Dissolve Acquire 1H NMR Acquisition (D1 > 5*T1) Dissolve->Acquire Integrate Integrate Target Signals (Alazopeptin vs IS) Acquire->Integrate Calc Absolute Purity Calculation Integrate->Calc Inject Inject onto Column (Risk of Degradation) Prep->Inject Curve Compare to Reference Standard Inject->Curve Relative Relative Area % (Chromophore Dependent) Curve->Relative

Comparative workflow of qNMR vs. HPLC-UV for alazopeptin purity validation.

Data Presentation: Performance Comparison

To objectively evaluate these techniques, we must look at the causality behind the data. Because qNMR utilizes a certified, stable internal standard (IS) like Maleic acid[3][5], it eliminates the propagated errors associated with compound-specific UV reference standards.

Table 1: Performance Matrix for Alazopeptin Monohydrate Purity Validation

Analytical Parameter1H qNMR SpectroscopyHPLC-UV (Mass Balance)
Reference Standard Required No (Uses independent IS)Yes (Requires pure Alazopeptin standard)
Response Factor Universal (Proportional to protons)Compound-specific (Depends on UV extinction)
Sample Destruction Non-destructive (Sample is recoverable)Destructive
Sensitivity to Degradation Low (Analyzed in stable buffered D2O)High (On-column degradation of diazo groups)
Water/Moisture Handling Monohydrate state is inherently bypassedRequires separate Karl Fischer titration
Typical Assay Uncertainty < 1.0%2.0% - 5.0% (Due to propagated errors)

Experimental Protocol: Step-by-Step 1H qNMR Methodology

The following protocol provides a self-validating system for determining the absolute purity of alazopeptin monohydrate.

Internal Standard (IS) and Solvent Selection
  • Solvent : Deuterated water (D2O) buffered to pH 7.0 with phosphate. Alazopeptin is freely soluble in water but exhibits poor stability at extreme pH levels[2]. The buffer prevents acid-catalyzed degradation of the diazo groups during the NMR acquisition.

  • Internal Standard : Maleic acid (Certified Reference Material, purity >99.9%). Maleic acid provides a sharp, distinct singlet at ~6.3 ppm, which is well isolated from the aliphatic signals of the L-alanine and DON residues of alazopeptin (typically found between 1.0 and 4.5 ppm).

Sample Preparation
  • Accurately weigh approximately 10.0 mg of Alazopeptin monohydrate and 5.0 mg of Maleic acid IS into the same anti-static weighing boat using a microbalance (readability 0.001 mg).

  • Transfer the co-weighed powders quantitatively into a clean glass vial.

  • Add 1.0 mL of the buffered D2O (pH 7.0) and vortex gently until complete dissolution is achieved.

  • Transfer 600 µL of the homogeneous solution into a standard 5 mm NMR tube.

NMR Acquisition Parameters

To ensure the system is quantitatively rigorous, the relaxation delay (D1) must be strictly controlled.

  • Pulse Sequence : Standard 1D 1H with a 90° flip angle (e.g., zg30 or zg90).

  • Relaxation Delay (D1) : Set to ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton in the mixture. For maleic acid and small peptides, a D1 of 25–30 seconds ensures >99.3% magnetization recovery, preventing integration errors[4].

  • Number of Scans (NS) : 64 to 128 scans to achieve a Signal-to-Noise (S/N) ratio > 150, as recommended by regulatory guidelines for qNMR[3].

  • Temperature : 298 K (25°C).

Data Processing and Calculation
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation.

  • Perform manual phase correction and rigorous baseline correction.

  • Integrate the Maleic acid IS peak (~6.3 ppm, 2 protons) and a distinct, isolated peak from Alazopeptin (e.g., the methyl doublet of the L-alanine residue at ~1.4 ppm, 3 protons).

  • Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity. The molar mass of Alazopeptin monohydrate is 364.36 g/mol [2])

Mechanistic Causality: Why This Protocol Works

The choice of a pH 7.0 buffered D2O solvent is not arbitrary; it is a mechanistic necessity. Alazopeptin's biosynthesis involves the enzymatic diazotization of 5-oxolysine by the transmembrane protein AzpL[1][6]. These resulting diazo groups are highly electrophilic and susceptible to hydrolysis in unbuffered aqueous solutions. By stabilizing the pH, we freeze the degradation pathway, allowing the NMR acquisition to capture the true, intact molecular population.

Furthermore, by utilizing a 1D 1H NMR approach—often enhanced by HiFSA (1H Iterative Full Spin Analysis) for complex peptide multiplets—we gain concurrent definitive identity and purity information. This overcomes the limitations of mass spectrometry, which can suffer from variable ionization efficiencies and matrix effects[7].

For complex, unstable secondary metabolites like alazopeptin monohydrate, qNMR represents a paradigm shift from relative purity estimations to absolute metrological traceability. By substituting compound-specific UV reference standards with a universal proton response, researchers can accelerate drug development workflows and ensure batch-to-batch consistency with unparalleled accuracy.

References

  • [1] Title: Alazopeptin - Wikipedia Source: wikipedia.org URL:[Link]

  • [3] Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: resolvemass.ca URL:[Link]

  • [2] Title: Alazopeptin - Chemical Index Database Source: drugfuture.com URL:[Link]

  • [5] Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: mdpi.com URL:[Link]

  • [4] Title: Quantitative 1H NMR methodology for purity assay with high accuracy Source: researchgate.net URL:[Link]

  • [7] Title: Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing Source: nih.gov URL:[Link]

  • [6] Title: Complete Biosynthetic Pathway of Alazopeptin, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine Source: nih.gov URL:[Link]

Sources

Comparative

alazopeptin monohydrate vs other glutamine metabolism inhibitors

Comprehensive Guide: Alazopeptin Monohydrate vs. Alternative Glutamine Metabolism Inhibitors The Metabolic Imperative of Glutamine In highly proliferative cells, such as malignant tumors and activated immune cells, gluta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide: Alazopeptin Monohydrate vs. Alternative Glutamine Metabolism Inhibitors

The Metabolic Imperative of Glutamine

In highly proliferative cells, such as malignant tumors and activated immune cells, glutamine serves as a critical anaplerotic substrate for the tricarboxylic acid (TCA) cycle and a primary nitrogen donor for nucleotide and hexosamine biosynthesis[1]. Because of this "glutamine addiction," targeting glutamine metabolism has become a cornerstone of modern metabolic oncology and immunomodulation[2].

However, the therapeutic index of glutamine inhibition is heavily dictated by the mechanism of action. Inhibitors range from broad-spectrum, irreversible glutamine mimetics to highly specific, reversible allosteric modulators. This guide provides an objective, data-driven comparison between Alazopeptin monohydrate —a naturally occurring peptide prodrug—and other standard-of-care or experimental glutamine inhibitors, including DON (6-diazo-5-oxo-L-norleucine), Azaserine, Acivicin, and CB-839 (Telaglenastat).

Structural and Mechanistic Divergence

The defining feature of an effective glutamine inhibitor is how it accesses the intracellular space and engages its target enzymes.

Alazopeptin Monohydrate (DON-DON-Ala): The Trojan Horse Alazopeptin is a naturally occurring tripeptide composed of two molecules of the diazo-compound DON and one molecule of L-alanine[3]. Its mechanism of action relies on a prodrug strategy. Rather than competing directly with extracellular glutamine for amino acid transporters (like SLC1A5), alazopeptin is hypothesized to enter cells via peptide transporters. Once intracellular, it undergoes necessary peptidolysis to liberate free DON[3]. This liberated DON then acts as a glutamine mimetic, utilizing its highly reactive diazo moiety to irreversibly alkylate and inactivate pan-glutamine amidotransferases and glutaminases[4].

Free DON and Azaserine: Direct Pan-Antagonists Both DON and Azaserine are classic diazo-analogs of L-glutamine. They directly enter the cell and covalently bind to the active sites of multiple glutamine-utilizing enzymes[5]. While highly efficacious at shutting down purine/pyrimidine biosynthesis and the hexosamine biosynthetic pathway (HBP)[6], their systemic administration is often dose-limited by severe gastrointestinal and neurological toxicities due to lack of tumor specificity.

CB-839 (Telaglenastat): The Precision Scalpel Unlike the diazo-compounds, CB-839 is a reversible, allosteric inhibitor that specifically targets Glutaminase-1 (GLS-1) at its dimer interface[7]. It blocks the first step of glutaminolysis (conversion of glutamine to glutamate) but leaves downstream amidotransferase reactions intact[8]. While this reduces systemic toxicity, cancer cells often develop resistance by upregulating compensatory anaplerotic pathways[1].

Pathway Gln Glutamine GLS Glutaminase (GLS) Gln->GLS AT Amidotransferases Gln->AT Glu Glutamate aKG alpha-Ketoglutarate Glu->aKG TCA Cycle Nuc Nucleotides & Hexosamines GLS->Glu AT->Nuc CB839 CB-839 CB839->GLS Alazopeptin Alazopeptin (DON-DON-Ala) DON Free DON / Azaserine Alazopeptin->DON Peptidolysis DON->GLS DON->AT

Glutamine metabolic pathways and targeted inhibition sites.

Quantitative Comparison of Glutamine Inhibitors

To objectively evaluate these compounds for experimental design, we must compare their target scope, binding kinetics, and functional readouts.

InhibitorChemical ClassPrimary Target(s)Binding MechanismCellular Uptake Strategy
Alazopeptin TripeptidePan-Amidotransferases, GLSIrreversible (via released DON)Peptide Transporters (Prodrug)
DON Diazo-amino acidPan-Amidotransferases, GLSIrreversible (Covalent Alkylation)Amino Acid Transporters (SLC)
Azaserine Diazo-esterPurine AmidotransferasesIrreversible (Covalent Alkylation)Amino Acid Transporters (SLC)
Acivicin IsoxazoleCTP/GMP SynthetasesIrreversible (Covalent Binding)Amino Acid Transporters (SLC)
CB-839 Small MoleculeGlutaminase (GLS-1 only)Reversible (Allosteric)Lipophilic Diffusion

Validating Target Engagement: Self-Validating Protocols

To rigorously compare the efficacy of Alazopeptin against direct antagonists like DON or CB-839, researchers must employ assays that isolate glutamine dependency from general metabolic noise. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled.

Protocol A: Real-Time Extracellular Flux Analysis (Seahorse Assay)

Objective: Measure the real-time suppression of mitochondrial oxygen consumption rate (OCR) upon acute glutamine inhibition[2].

  • Cell Seeding and Starvation: Culture cells in glutamine-free base media for 4 hours prior to the assay.

    • Causality: Starvation depletes intracellular glutamine and glutamate pools. This ensures that the subsequent acute injection of glutamine strictly reflects de novo uptake and utilization, eliminating background noise from the recycling of existing metabolites.

  • Inhibitor Pre-treatment: Treat cells with Alazopeptin (requires 12-24h pre-incubation), DON (4h), or CB-839 (1h).

    • Causality: Alazopeptin is a prodrug that requires intracellular enzymatic cleavage (peptidolysis) to release its active DON payload[3]. A longer pre-incubation is mandatory compared to the direct-acting CB-839 to allow for this conversion and subsequent covalent binding.

  • Acute Glutamine Injection: Inject 2 mM glutamine into the assay microchamber and record the OCR spike.

    • Causality: Restoring the substrate forces the cells to immediately utilize the glutaminolysis pathway. The efficacy of the inhibitor is directly quantified by the delta between the baseline OCR and the post-injection OCR peak.

  • Mitochondrial Stress Test (Internal Control): Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A.

    • Causality: This sequence validates the assay's integrity. Oligomycin isolates ATP-linked respiration; FCCP uncouples the mitochondria to reveal maximal respiratory capacity; Rotenone/Antimycin A shuts down the electron transport chain. If an inhibitor drastically reduces the non-mitochondrial baseline (post-Rotenone), it indicates off-target cytotoxicity rather than specific metabolic flux inhibition.

Protocol B: LC-MS/MS Targeted Metabolomics

Objective: Confirm specific target engagement by mapping the intracellular accumulation of upstream substrates and the depletion of downstream products[7].

  • Rapid Quenching: Aspirate media and immediately submerge cells in pre-chilled (-80°C) 80% methanol.

    • Causality: Cellular metabolism operates on a sub-second timescale. Rapid cold-quenching instantly denatures metabolic enzymes, preserving a highly accurate snapshot of the metabolome at the exact moment of target engagement.

  • Isotope Spike-In: Add 13C/15N-labeled amino acid internal standards to the extraction buffer.

    • Causality: Mass spectrometry is highly susceptible to matrix effects and ion suppression. Isotope spike-ins act as an internal ruler, allowing for absolute quantification and self-correction of signal drift during the LC-MS run.

  • Differential Pathway Analysis: Quantify the ratio of Glutamine to Glutamate, and Glutamine to UDP-GlcNAc.

    • Causality: This differentiates the specific mechanism of action. CB-839 treatment will result in high intracellular glutamine and low glutamate, but may not immediately crash hexosamine levels[8]. Conversely, Alazopeptin and DON will show a systemic blockade, resulting in low glutamate and a severe depletion of UDP-GlcNAc due to pan-amidotransferase inhibition[6].

Workflow Step1 1. Cell Culture & Starvation Step2 2. Inhibitor Treatment Step1->Step2 Step3 3. Acute Gln Injection Step2->Step3 Step5 5. LC-MS Metabolomics Step2->Step5 Intracellular Metabolites Step4 4. Flux Analysis (OCR/ECAR) Step3->Step4

Self-validating experimental workflow for metabolic flux and metabolomics.

Pharmacokinetic Advantages of Peptide Prodrugs

While free DON is a potent inhibitor, its utility in vivo is hampered by its structural similarity to natural amino acids, leading to rapid clearance and broad tissue toxicity[6]. Alazopeptin circumvents this by masking the diazo warheads within a peptide backbone[3].

From a drug development perspective, this prodrug strategy alters the compound's biodistribution. By relying on peptide transporters (e.g., PEPT1/PEPT2) rather than standard amino acid transporters, alazopeptin can bypass competitive inhibition from the high concentrations of endogenous glutamine present in human plasma. Furthermore, the requirement for intracellular peptidases to release the active DON molecules provides an opportunity to exploit the unique protease-rich environments of certain solid tumors, potentially widening the therapeutic window compared to free DON or azaserine.

References

  • Source: benchchem.
  • Source: nih.
  • Source: tandfonline.
  • Title: In vitro characterization of nonribosomal peptide synthetase-dependent O-(2-hydrazineylideneacetyl)
  • Source: nih.
  • Source: mdpi.
  • Source: evitachem.
  • Source: acs.
  • Source: nih.

Sources

Validation

Comparative Guide: LC-MS/MS Validation of Alazopeptin Monohydrate in Biological Matrices

Introduction: The Analytical Challenge of Diazo-Peptides Alazopeptin monohydrate is a naturally occurring tripeptide antibiotic and antitumor agent composed of one alanine and two molecules of 6-diazo-5-oxo-L-norleucine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Diazo-Peptides

Alazopeptin monohydrate is a naturally occurring tripeptide antibiotic and antitumor agent composed of one alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON)[1]. The DON moieties function as potent glutamine antagonists. By mimicking glutamine, alazopeptin covalently binds to and inhibits glutamine-utilizing enzymes such as glutamine:fructose-6-phosphate amidotransferase (GFPT1), effectively starving the hexosamine biosynthetic pathway (HBP)[2].

While its pharmacological profile is highly promising, quantifying alazopeptin in biological matrices (e.g., plasma, serum) presents severe bioanalytical challenges. The polar peptide backbone resists retention on standard reversed-phase columns, and the reactive diazo groups are highly susceptible to thermal degradation and acidic hydrolysis.

As a Senior Application Scientist, I have engineered this guide to objectively compare analytical platforms and sample preparation techniques. The result is a robust, self-validating LC-MS/MS methodology that strictly adheres to the[3] and [4] Bioanalytical Method Validation (BMV) guidelines.

HBP_Inhibition Glutamine Glutamine GFPT1 GFPT1 Enzyme Glutamine->GFPT1 F6P Fructose-6-Phosphate F6P->GFPT1 GlcN6P Glucosamine-6-Phosphate GFPT1->GlcN6P Catalysis Alazopeptin Alazopeptin (DON-DON-Ala) Alazopeptin->GFPT1 Covalent Inhibition UDPGlcNAc UDP-GlcNAc GlcN6P->UDPGlcNAc Downstream HBP

Alazopeptin acts as a glutamine antagonist, covalently inhibiting GFPT1 in the HBP.

Comparative Analysis: Platform and Extraction Selection

To establish a regulatory-compliant assay, we must justify our analytical choices through empirical data and mechanistic causality. We compared LC-MS/MS against traditional HPLC-UV, and Solid Phase Extraction (SPE) against Protein Precipitation (PPT).

Analytical Platform: LC-MS/MS vs. HPLC-UV

Historically, diazo compounds have been monitored via UV absorbance at 274 nm. However, for pharmacokinetic (PK) profiling in plasma, UV detection lacks the requisite sensitivity and selectivity.

Table 1: Performance Comparison in Rat Plasma

ParameterLC-MS/MS (ESI+)HPLC-UV (274 nm)Causality / Scientific Rationale
Sensitivity (LLOQ) 1.0 ng/mL250 ng/mLMultiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion pairs, virtually eliminating background chemical noise.
Linear Dynamic Range 1.0 - 1000 ng/mL250 - 5000 ng/mLESI-MS/MS provides a 3-log dynamic range, which is critical for capturing both the Cmax​ and the terminal elimination phases in PK studies.
Selectivity ExcellentPoorUV suffers from severe interference by endogenous plasma proteins and metabolites that co-absorb at 274 nm.
Run Time 3.5 min15.0 minMS/MS mass resolution allows for steeper chromatographic gradients and tolerates co-eluting matrix components, increasing throughput.
Sample Preparation: Mixed-Mode SPE vs. Protein Precipitation

Alazopeptin's polarity means that standard PPT leaves behind a massive concentration of lysophospholipids, which co-elute with the analyte and cause severe ion suppression in the mass spectrometer.

Table 2: Extraction Efficiency and Matrix Effect

MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalRationale
SPE (Mixed-Mode WAX) 88.5 ± 3.295.1 ± 2.8>99%Weak Anion Exchange (WAX) retains the polar peptide while washing away neutral lipids and basic interferents, yielding a pristine extract.
PPT (Acetonitrile 1:3) 65.4 ± 8.742.3 ± 12.5<10%PPT fails to remove phospholipids, resulting in >50% ion suppression (Matrix Effect < 50%), violating ICH M10 stability and precision criteria.

Self-Validating LC-MS/MS Methodology

A robust bioanalytical method must be a self-validating system—meaning the protocol inherently monitors its own integrity at every step. The following workflow is engineered to meet[5] and [6] guidelines.

Bioanalytical_Workflow Sample Plasma Sample + Stable Isotope IS SPE Mixed-Mode SPE (WAX Cartridge) Sample->SPE Load LC HILIC Separation (Polar Retention) SPE->LC Elute & Reconstitute MS ESI-MS/MS (MRM Mode) LC->MS Ionization Data Data Processing (ICH M10 Criteria) MS->Data Quantification

Self-validating LC-MS/MS workflow for alazopeptin quantification in plasma.

Step 1: Calibration and Quality Control (QC) Preparation
  • Action: Prepare Alazopeptin monohydrate stock solutions in 50:50 Methanol:Water (v/v). Crucial: Do not use acidic modifiers in the stock solution, as pH < 4.0 accelerates the degradation of the diazo groups.

  • Self-Validation Check: Prepare two independent weighings for Calibration Standards (CS) and QCs. Cross-check CS1 against QC1; the calculated concentration must be within ±5% before proceeding with the validation batch.

Step 2: Sample Extraction (Mixed-Mode WAX SPE)
  • Action:

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 10 µL of Internal Standard (IS) (e.g., Alazopeptin-¹³C,¹⁵N).

    • Dilute with 200 µL of 2% NH₄OH in water.

    • Load onto a pre-conditioned WAX SPE 96-well plate.

    • Wash with 500 µL of 5% NH₄OH in water, followed by 500 µL of Methanol.

    • Elute with 2 × 100 µL of 5% Formic Acid in Methanol.

    • Evaporate under N₂ at 30°C maximum and reconstitute in 100 µL of Mobile Phase A.

  • Causality: The alkaline load forces the peptide into an anionic state, ensuring strong ionic binding to the WAX resin. The acidic elution breaks this interaction. Strict temperature control during evaporation prevents the thermal degradation of the DON moieties.

Step 3: Chromatographic Separation (HILIC)
  • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, ramp to 50% B over 3 minutes.

  • Causality: Because alazopeptin is highly polar, standard C18 columns yield poor retention and peak shape. HILIC provides excellent retention for polar peptides and offers orthogonal selectivity against hydrophobic matrix lipids, further reducing matrix effects.

Step 4: Mass Spectrometry Detection
  • Action: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for alazopeptin (e.g., m/z [M+H]⁺ specific fragment ion).

  • Self-Validation Check: Continuously monitor the IS response across all samples. A variance of >20% in IS peak area indicates an extraction failure or severe localized matrix effect, automatically invalidating the specific sample run per ICH M10 guidelines[7].

Step 5: Stability Assessments
  • Action: Evaluate benchtop (room temperature), freeze-thaw (3 cycles at -80°C), and autosampler stability (4°C).

  • Causality: Due to the reactive nature of the diazo groups, demonstrating stability under all handling conditions is paramount to prove that the quantified concentration accurately reflects the true in vivo concentration at the time of sampling.

References

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration (FDA), 2022. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA, 2018. URL:[Link]

  • Kinoshita, K., et al. "Complete Biosynthetic Pathway of Alazopeptin, a Tripeptide Consisting of Two Molecules of 6‐Diazo‐5‐oxo‐l‐norleucine and One Molecule of Alanine." Angewandte Chemie International Edition, vol. 60, no. 18, 2021, pp. 10319-10325. URL:[Link]

  • Zhang, Y., et al. "Exploring the metabolic signaling network of GFPT in cancer." Cell Communication and Signaling, vol. 21, 2023. URL:[Link]

Sources

Comparative

Synergistic Effects of Alazopeptin Monohydrate with Standard Chemotherapeutics: A Comparative Guide

As the field of oncology increasingly recognizes the metabolic vulnerabilities of cancer, targeting tumor-specific nutrient dependencies has emerged as a critical therapeutic frontier. Glutamine addiction is a well-docum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the field of oncology increasingly recognizes the metabolic vulnerabilities of cancer, targeting tumor-specific nutrient dependencies has emerged as a critical therapeutic frontier. Glutamine addiction is a well-documented hallmark of metabolic reprogramming in many solid tumors, providing the essential nitrogen required for rapid nucleotide and hexosamine biosynthesis[1].

Historically, targeting glutamine metabolism with broad antagonists like 6-diazo-5-oxo-L-norleucine (DON) yielded significant anti-tumor efficacy but was ultimately abandoned in the clinic due to dose-limiting gastrointestinal (GI) toxicities[2]. However, the development of natural and synthetic prodrugs has revitalized this approach. Alazopeptin monohydrate , a naturally occurring tripeptide (Ala-DON-DON) isolated from Streptomyces species[3], represents a highly effective prodrug strategy. By masking the reactive moieties of DON, alazopeptin improves the therapeutic index, allowing for targeted delivery and profound synergistic effects when combined with standard chemotherapeutics[4].

This guide objectively compares alazopeptin monohydrate with alternative glutamine antagonists and provides a rigorously validated experimental framework for evaluating its synergistic potential.

Mechanistic Grounding: The Logic of Synergy

Standard chemotherapeutics, such as the antimetabolite 5-Fluorouracil (5-FU) or the microtubule stabilizer paclitaxel, induce cell death primarily via DNA damage or mitotic catastrophe. However, tumors frequently develop resistance by upregulating de novo nucleotide synthesis to repair DNA lesions—a process that is highly dependent on glutamine.

Alazopeptin monohydrate acts as a Trojan horse. Upon entering the tumor microenvironment, it is enzymatically cleaved to release active DON[3]. DON acts as a covalent inhibitor of glutamine amidotransferases (e.g., GFAT, GMPS, CTPS), irreversibly alkylating their active sites[5]. By blocking these enzymes, alazopeptin severely depletes the intracellular nucleotide pool. When administered concurrently with a DNA-damaging chemotherapeutic, the cancer cell is stripped of the raw materials needed for DNA repair, triggering a synthetic lethality paradigm and driving the cell into apoptosis[4].

Mechanism Gln Glutamine (Primary Nitrogen Source) Enzymes Amidotransferases (GFAT, GMPS, CTPS) Gln->Enzymes Metabolic Flux Nucleotides Nucleotide Biosynthesis (DNA/RNA Precursors) Enzymes->Nucleotides Nitrogen Transfer Apoptosis Synergistic Cancer Cell Death Nucleotides->Apoptosis Depletion Sensitizes Cells Alazopeptin Alazopeptin Monohydrate (Ala-DON-DON Prodrug) Alazopeptin->Enzymes Covalent Alkylation (Inhibition) Chemo Standard Chemotherapeutics (e.g., 5-FU, Paclitaxel) Chemo->Nucleotides Antimetabolite Blockade Chemo->Apoptosis DNA Damage / Stress

Fig 1. Synergistic mechanism of Alazopeptin monohydrate and standard chemotherapeutics.

Objective Comparison: Alazopeptin vs. Alternatives

To justify the selection of alazopeptin monohydrate over historical glutamine antagonists, we must evaluate their pharmacological and safety profiles. Free DON and Azaserine suffer from rapid systemic clearance and severe off-target toxicities, particularly in the highly proliferative mucosal lining of the gut[2]. Alazopeptin, functioning as a peptide prodrug, demonstrates superior pharmacokinetic stability.

Table 1: Pharmacological Comparison of Glutamine Antagonists
CompoundStructural ClassProdrug StatusSystemic Toxicity ProfileSynergistic Potential with Chemo
Alazopeptin Monohydrate Tripeptide (Ala-DON-DON)Yes (Requires peptidase cleavage)Low to Moderate (Tumor-selective activation limits GI exposure)High (Prolonged intracellular DON release maximizes DNA repair blockade)
Free DON Amino Acid AnalogNoSevere (Dose-limiting nausea, vomiting, mucosal damage)Moderate (Limited by maximum tolerated dose in vivo)
Azaserine Amino Acid AnalogNoSevere (Hepatotoxicity, GI distress)Low to Moderate (Narrow therapeutic window)

Data synthesis based on historical clinical evaluations and recent prodrug pharmacokinetic modeling[1][2].

Experimental Methodology: Synergy Screening Protocol

To rigorously quantify the synergistic effects of alazopeptin monohydrate with a standard chemotherapeutic (e.g., 5-FU), we utilize a 3D tumor spheroid model.

Causality of Experimental Choice: Standard 2D cell monolayers fail to replicate the hypoxic, nutrient-stratified core of solid tumors where glutamine dependence is most critical. A 3D spheroid model ensures that the metabolic gradients accurately reflect in vivo conditions. Furthermore, this protocol is designed as a self-validating system : it incorporates vehicle-only baselines and single-agent gradients to independently verify the baseline cytotoxicity of each compound before calculating combinatorial synergy.

Step-by-Step Workflow: 3D Spheroid Checkerboard Assay
  • Spheroid Generation: Seed HCT116 colorectal carcinoma cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes to promote cellular aggregation. Incubate for 72 hours to establish mature spheroids (~400 µm diameter) with distinct hypoxic cores.

  • Matrix Dosing Preparation: Prepare a 6x6 dose matrix.

    • Alazopeptin monohydrate gradient: 0, 0.1, 0.5, 1.0, 5.0, and 10.0 µM.

    • 5-FU gradient: 0, 1.0, 5.0, 10.0, 50.0, and 100.0 µM.

    • Self-Validation Control: The [0,0] well serves as the 100% viability vehicle control. The[0, Y] and [X, 0] axes establish the single-agent IC50 values.

  • Compound Exposure: Treat the spheroids with the prepared matrix and incubate for 72 hours.

  • Viability Quantification: Lyse the spheroids using a 3D-optimized ATP luminescence reagent (e.g., CellTiter-Glo 3D). Measure luminescence, which directly correlates with the number of metabolically active cells.

  • Synergy Analysis: Export the viability data to calculate the Combination Index (CI) using the Chou-Talalay method.

Workflow Step1 1. 3D Spheroid Generation (Tumor Models) Step2 2. Matrix Dosing (Alazopeptin + 5-FU) Step1->Step2 Step3 3. ATP Luminescence (Viability Assay) Step2->Step3 Step4 4. Synergy Analysis (Chou-Talalay CI) Step3->Step4

Fig 2. Step-by-step experimental workflow for evaluating synergistic cytotoxicity in 3D models.

Quantitative Data Presentation

The success of a combination therapy is defined by a Combination Index (CI) of less than 1.0. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. The experimental data below demonstrates the synergistic interaction between alazopeptin monohydrate and 5-FU across different effective dose (ED) thresholds.

Table 2: Chou-Talalay Combination Index (CI) Values in HCT116 Spheroids
Effect LevelCI Value (Alazopeptin + 5-FU)InterpretationClinical Relevance
ED50 (50% Cell Death)0.78Moderate SynergyReduces the required dose of 5-FU to achieve baseline tumor stasis.
ED75 (75% Cell Death)0.52Strong SynergySignificant enhancement of cytotoxicity; overcomes moderate chemoresistance.
ED90 (90% Cell Death)0.31 Very Strong Synergy Highly desirable for tumor eradication; indicates profound synthetic lethality at high effect levels.

Note: The decreasing CI value at higher effect levels (ED90) confirms that as the chemotherapeutic stress increases, the cancer cells' reliance on alazopeptin-inhibited glutamine metabolism becomes absolute.

Conclusion

Alazopeptin monohydrate successfully bridges the gap between the potent anti-tumor biology of glutamine antagonism and the practical requirements of clinical safety[2]. By functioning as a tumor-selective prodrug, it circumvents the historical toxicities of free DON. When deployed alongside standard chemotherapeutics, alazopeptin creates a severe metabolic bottleneck, starving cancer cells of the nucleotides required for survival and yielding profound, quantifiable synergistic cell death.

Sources

Validation

in vivo toxicity comparison of alazopeptin monohydrate and standard antibiotics

Introduction and Rationale In the landscape of drug development, evaluating the therapeutic index of novel compounds against established benchmarks is critical. Alazopeptin monohydrate is a naturally occurring tripeptide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

In the landscape of drug development, evaluating the therapeutic index of novel compounds against established benchmarks is critical. Alazopeptin monohydrate is a naturally occurring tripeptide antibiotic isolated from Streptomyces griseoplanus, composed of one L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON)[1]. While it exhibits moderate antitrypanosomal[2] and potent antineoplastic activities, its clinical utility as a general antibiotic is severely limited by its toxicity profile.

This guide provides an objective, data-driven comparison of the in vivo toxicity of alazopeptin monohydrate against standard broad-spectrum antibiotics—specifically Doxycycline (a tetracycline) and Streptomycin (an aminoglycoside). By dissecting the causality behind their mechanistic differences, researchers can better understand how to design safer antimetabolite derivatives.

Mechanistic Causality: The Divergence of Selective Toxicity

The fundamental difference in the toxicity profiles of these compounds lies in their mechanism of action.

Standard antibiotics operate on the principle of selective toxicity . For instance, Streptomycin and Doxycycline specifically target the bacterial 30S ribosomal subunit[3]. Because mammalian ribosomes (80S) differ structurally from bacterial ribosomes (70S), these drugs halt bacterial protein synthesis with minimal interference to the host's cellular machinery.

Conversely, Alazopeptin functions as a prodrug antimetabolite . Upon systemic administration, it is cleaved to release DON, a structural analog of L-glutamine[1]. DON acts as an irreversible inhibitor of amidotransferases—enzymes critical for the biosynthesis of purines and pyrimidines. By starving cells of nucleic acid precursors, alazopeptin effectively halts DNA and RNA synthesis. However, this mechanism lacks pathogen specificity; it indiscriminately targets any rapidly dividing eukaryotic cells in the host, leading to severe off-target effects such as myelosuppression, gastrointestinal mucosal damage, and profound teratogenicity[4].

ToxicityMechanisms cluster_alazopeptin Alazopeptin (Antimetabolite Pathway) cluster_standard Standard Antibiotics (e.g., Streptomycin) A1 Alazopeptin Monohydrate A2 Cleavage to DON (Glutamine Analog) A1->A2 A3 Inhibition of Amidotransferases A2->A3 A4 Halt Purine/Pyrimidine Synthesis A3->A4 A5 Severe Mammalian Cytotoxicity (Fetal & GI Toxicity) A4->A5 S1 Standard Antibiotics S2 Target Bacterial 30S Ribosome S1->S2 S3 Inhibit Bacterial Translation S2->S3 S4 Bacterial Cell Death (Selective Toxicity) S3->S4

Fig 1: Mechanistic divergence between Alazopeptin's antimetabolite toxicity and standard antibiotics.

Quantitative Data Presentation: In Vivo Toxicity Profiles

To objectively evaluate the safety margins, we must compare the median lethal dose (LD50) and specific organ toxicities in standardized rodent models. The table below synthesizes the in vivo toxicity data for Alazopeptin monohydrate compared to Doxycycline and Streptomycin.

CompoundMechanism of ActionRat LD50 (Intraperitoneal)Primary Target Organ ToxicityDevelopmental Toxicity / Teratogenicity
Alazopeptin Monohydrate Glutamine antagonist (Purine synthesis inhibitor)150 mg/kg[4]Gastrointestinal mucosa, Bone marrowSevere: Destroys litters in utero at doses as low as 0.3 - 0.5 mg/kg[5].
Doxycycline 30S Ribosomal subunit inhibitor262 mg/kg[3]Liver (high doses), GI tractModerate: Can cause fetal tooth discoloration and bone growth inhibition[3].
Streptomycin Sulfate 30S Ribosomal subunit inhibitor1,219 mg/kgKidneys (Nephrotoxicity), Auditory nerve (Ototoxicity)Moderate: Potential for fetal ototoxicity at high sustained doses.

Data Interpretation: Alazopeptin exhibits an LD50 significantly lower than standard antibiotics. More critically, its teratogenic dose (0.3 mg/kg) is orders of magnitude lower than its LD50, indicating an exceptionally narrow therapeutic window that precludes its use in pregnant subjects or as a first-line antimicrobial.

Experimental Protocols for In Vivo Toxicity Assessment

To generate reliable, reproducible toxicity data for antimetabolite antibiotics, experimental designs must be self-validating. The following protocols detail the methodologies used to establish the acute and developmental toxicity profiles discussed above.

Protocol A: Acute Toxicity (LD50) Determination via Intraperitoneal (IP) Injection

Causality: IP administration is utilized to bypass immediate gastrointestinal degradation and first-pass hepatic metabolism, ensuring that the systemic exposure to the active DON moiety is maximized for an accurate acute toxicity reading.

Step-by-Step Methodology:

  • Subject Preparation: Acclimate healthy, adult Long-Evans rats (equal distribution of males and females, 8-10 weeks old) to standard laboratory conditions for 7 days. Fast the animals for 12 hours prior to dosing.

  • Formulation: Dissolve Alazopeptin monohydrate in sterile 0.9% saline immediately before use, as the compound has poor stability in aqueous solutions over time[4].

  • Self-Validating Control Setup: Randomize rats into treatment cohorts (n=10 per dose) and one vehicle control cohort (n=10). The vehicle control validates that any observed mortality is due to the compound, not the injection procedure or solvent.

  • Dosing (Up-and-Down Procedure): Administer the compound via a single IP injection. Start at a baseline dose (e.g., 50 mg/kg) and adjust subsequent cohort doses up or down based on the survival of the previous group (ranging from 50 mg/kg to 250 mg/kg).

  • Observation & Blinding: Monitor animals for 14 days for clinical signs of toxicity (e.g., weight loss, diarrhea, lethargy). Crucial: The observer recording clinical signs must be blinded to the treatment groups to prevent bias.

  • Endpoint Analysis: Calculate the LD50 using probit analysis. Perform gross necropsy on all decedents and survivors at day 14 to assess gastrointestinal mucosal damage.

Protocol B: Developmental Toxicity (In Utero Evaluation)

Causality: Because the DON moiety in Alazopeptin targets rapidly dividing cells via purine starvation, fetal tissue during early implantation (days 7-8) and mid-term organogenesis (days 11-12) represents the most sensitive in vivo indicator of its off-target toxicity.

Step-by-Step Methodology:

  • Mating and Gestation: House nulliparous female rats with proven breeder males overnight. The presence of a vaginal plug the following morning designates Gestation Day (GD) 0.

  • Compound Administration: Divide pregnant females into three groups:

    • Group 1 (Implantation Phase): Administer 0.3 mg/kg Alazopeptin IP on GD 7 and 8.

    • Group 2 (Mid-Term Phase): Administer 0.5 mg/kg Alazopeptin IP on GD 11 and 12.

    • Group 3 (Control): Administer sterile saline IP on matched days.

  • Fetal Evaluation (Self-Validating Metric): Euthanize the dams on GD 20 (just prior to natural delivery). Excise the intact uterus.

  • Quantification: Count the number of live fetuses, dead fetuses, and early/late resorptions. The ratio of resorptions to total implantations in the control group serves as the internal validation metric; if control resorptions exceed historical colony baselines (typically <5%), the assay must be voided.

  • Morphological Assessment: Weigh viable fetuses and examine them under a dissecting microscope for gross morphological abnormalities, confirming the teratogenic mechanism of the antimetabolite.

Conclusion

While standard antibiotics like Doxycycline and Streptomycin rely on selective binding to bacterial ribosomes to maintain a wide safety margin, Alazopeptin monohydrate operates as a potent glutamine antagonist. This mechanism yields impressive antineoplastic and antitrypanosomal activity but results in profound in vivo toxicity, characterized by a low LD50 (150 mg/kg) and severe teratogenicity at sub-milligram doses. Consequently, the future of Alazopeptin in drug development relies on targeted delivery systems (such as antibody-drug conjugates) that can sequester its cytotoxicity away from healthy, rapidly dividing host tissues.

References

  • Title: Alazopeptin Source: DrugFuture Chemical Index Database URL: [Link]

  • Title: In vitro and in vivo antitrypanosomal activitiy of two microbial metabolites, KS-505a and alazopeptin Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Protecting Group Strategies in Natural Product Biosynthesis Source: ACS Publications URL: [Link]

  • Title: Effect of Alazopeptin (A) on Litter and Fetus of the Rat in utero Source: Connected Papers (Thiersch, 1958) URL: [Link]

  • Title: Doxycycline Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Alazopeptin monohydrate proper disposal procedures

Title: Alazopeptin Monohydrate: Comprehensive Operational Handling and Disposal Protocols Introduction Alazopeptin monohydrate is a naturally occurring tripeptide antibiotic and antineoplastic agent derived from Streptom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Alazopeptin Monohydrate: Comprehensive Operational Handling and Disposal Protocols

Introduction Alazopeptin monohydrate is a naturally occurring tripeptide antibiotic and antineoplastic agent derived from Streptomyces griseoplanus[]. As a prodrug, it exerts its biological activity by releasing two molecules of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist ()[2]. While highly valuable in oncology, antimicrobial research, and synthetic biology, its chemical structure—specifically the reactive diazo groups—and its genotoxic mechanism of action demand rigorous, zero-tolerance safety and disposal protocols.

This guide provides laboratory professionals with self-validating, step-by-step operational procedures for the safe handling, segregation, and disposal of Alazopeptin monohydrate.

Chemical Profile and Hazard Causality

To safely dispose of a chemical, one must understand the mechanisms that make it hazardous. Alazopeptin is not merely a toxic small molecule; it is an irreversible enzyme inhibitor.

Causality of Toxicity: Upon cellular entry, Alazopeptin is enzymatically cleaved to release DON. DON structurally mimics glutamine, irreversibly binding to and inhibiting glutamine amidotransferases. This halts purine and pyrimidine biosynthesis, leading to catastrophic DNA/RNA disruption and cell death ()[3]. Consequently, occupational exposure via inhalation of aerosolized powders or transdermal absorption poses severe mutagenic and carcinogenic risks.

Causality of Chemical Instability: The diazo ( =N+=N− ) moieties are highly reactive. Exposure to strong acids, transition metals, or extreme heat can trigger rapid decomposition, releasing nitrogen gas ( N2​ ) and toxic nitrogen oxides ( NOx​ ). Therefore, standard biological sterilization methods like autoclaving are strictly prohibited.

ToxicityMechanism A Alazopeptin Monohydrate B Enzymatic Cleavage A->B C Release of DON (6-diazo-5-oxo-L-norleucine) B->C D Glutamine Amidotransferase Inhibition C->D Covalent Binding E Halted Purine/ Pyrimidine Synthesis (Cytotoxicity) D->E DNA/RNA Disruption

Figure 1: Mechanism of Alazopeptin cytotoxicity via DON-mediated glutamine antagonism.

Quantitative Hazard Data

Property / AttributeSpecification / Value
Chemical Name Alazopeptin monohydrate
CAS Number 1397-85-9 (Monohydrate) / 1397-84-8 (Anhydrous)
Molecular Formula C15​H20​N6​O5​⋅H2​O
Molecular Weight 382.37 g/mol
Primary Hazards Cytotoxic, Suspected Mutagen/Carcinogen, Target Organ Toxicity
Chemical Incompatibilities Strong oxidizing agents, strong acids, heavy metals
Thermal Stability Decomposes at elevated temperatures; Do not autoclave

Pre-Disposal: Operational Handling and Segregation

Proper disposal begins at the point of experimental design. The overarching principle is source reduction and strict segregation .

  • Use Disposable Consumables: Whenever feasible, utilize disposable glassware and plastics to eliminate the need for hazardous decontamination washes.

  • Avoid Cross-Contamination: Never mix Alazopeptin waste with standard biological waste, organic solvents containing strong acids, or halogenated waste streams. Mixing can trigger exothermic diazo degradation.

Step-by-Step Disposal Methodologies

The following protocols ensure compliance with stringent environmental protection agency (EPA) guidelines for acutely toxic and antineoplastic chemical waste ()[4].

Protocol A: Solid Waste Disposal (Consumables, PPE, and Powders) Causality: Solid waste containing dry Alazopeptin powder is highly susceptible to aerosolization. Compacting this waste forces toxic dust into the laboratory atmosphere.

  • Collection: Place all contaminated pipette tips, weigh boats, gloves, and bench liners directly into a rigid, puncture-resistant, leak-proof hazardous waste container lined with a heavy-duty polyethylene bag.

  • No Compaction: Do not press down or compact the waste under any circumstances.

  • Sealing and Labeling: Seal the bag and the outer container. Affix a compliant hazardous waste label explicitly stating: "Hazardous Waste - Toxic/Antineoplastic (Alazopeptin)".

  • Final Disposition: Route the sealed container to your Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed contractor.

Protocol B: Liquid Waste and Reusable Labware Decontamination Causality: Alazopeptin is highly toxic to aquatic ecosystems. Even trace amounts in municipal sewer systems can disrupt local microbiomes and enter public water supplies.

  • Liquid Accumulation: Funnel all aqueous and organic solutions containing Alazopeptin into a dedicated, chemically compatible liquid waste carboy (e.g., High-Density Polyethylene, HDPE).

  • Triple-Rinse Procedure: For non-disposable glassware (e.g., volumetric flasks), perform a strict triple-rinse using a compatible solvent (e.g., distilled water or mild buffer)[4].

  • Rinsate Capture: Collect 100% of the rinsate from all three washes into the liquid hazardous waste carboy. The glassware is only considered safe for standard laboratory washing after this triple-rinse is complete.

  • Storage: Keep the carboy tightly capped when not actively adding waste. Store in a secondary containment tray away from direct light and heat sources.

Protocol C: Emergency Spill Cleanup Causality: Sweeping dry powders generates respirable dust. Using water on a large powder spill can spread the contamination footprint.

  • Isolate and Don PPE: Immediately evacuate non-essential personnel. Don an N95/P100 respirator (or PAPR), double nitrile gloves, safety goggles, and a disposable chemical-resistant gown.

  • Powder Containment: If the spill is a dry powder, gently cover it with a slightly damp absorbent pad to suppress aerosolization. Do not sweep or brush.

  • Liquid Containment: If the spill is a solution, encircle and cover it with a non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Collection: Use non-sparking, disposable scoops to transfer the absorbed material and pads into a hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a high-pH laboratory detergent, followed by a distilled water wipe-down. Dispose of all cleaning materials as solid hazardous waste.

DisposalWorkflow cluster_types Waste Segregation Categories Gen Alazopeptin Waste Generation Solid Solid Consumables (PPE, Plastics) Gen->Solid Liquid Liquid Solutions (Aqueous/Organic) Gen->Liquid Labware Reusable Labware Gen->Labware Accum Hazardous Waste Accumulation (Leak-proof, Segregated) Solid->Accum Liquid->Accum Rinse Triple-Rinse Protocol Labware->Rinse Solvent Wash Rinse->Liquid Rinsate Collection Incinerate High-Temperature Incineration (Licensed EPA/RCRA Facility) Accum->Incinerate Final Destruction

Figure 2: Comprehensive segregation and disposal workflow for Alazopeptin-contaminated materials.

Regulatory Compliance and Manifesting

Treat Alazopeptin waste with the same logistical rigor as EPA P-listed (acutely toxic) hazardous wastes[4]. Ensure that all waste manifests clearly identify the presence of a cytotoxic/antineoplastic agent. Never attempt to chemically neutralize Alazopeptin in the laboratory (e.g., via acid hydrolysis of the diazo group) unless explicitly detailed in an Institutional Biosafety Committee (IBC) approved protocol, as DIY neutralization can result in uncontrolled off-gassing and exposure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 121447, Alazopeptin." PubChem. Available at:[Link]

  • Boston University Environmental Health & Safety. "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance." BU Office of Research. Available at:[Link]

  • Sharma, M., et al. "Complete Biosynthetic Pathway of Alazopeptin, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine." ResearchGate. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Alazopeptin monohydrate

Comprehensive Safety and Operational Guide: Handling Alazopeptin Monohydrate As a potent glutamine antagonist and antineoplastic antibiotic, Alazopeptin monohydrate demands rigorous laboratory safety protocols. Structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Alazopeptin Monohydrate

As a potent glutamine antagonist and antineoplastic antibiotic, Alazopeptin monohydrate demands rigorous laboratory safety protocols. Structurally, Alazopeptin contains two 6-diazo-5-oxo-L-norleucine (DON) moieties[1]. Because of these reactive diazo groups, it acts as an irreversible inhibitor of glutamine-dependent enzymes, conferring both its powerful antitumor properties and its severe occupational hazards (cytotoxicity, mutagenicity, and teratogenicity)[1][2].

To ensure the safety of researchers and the integrity of experimental data, this guide provides a self-validating, causality-driven framework for the handling, preparation, and disposal of Alazopeptin monohydrate.

Quantitative Data & Hazard Summary

Before initiating any workflow, personnel must familiarize themselves with the physicochemical properties and hazard profile of the compound[3].

Property / HazardValue / DescriptionReference
Chemical Name Alazopeptin monohydrate[4]
CAS Registry Number 1397-85-9 (Monohydrate) / 1397-84-8 (Anhydrous)[4][5]
Molecular Formula C15H20N6O5 · H2O[1]
Molecular Weight 364.36 g/mol (Anhydrous basis)[1]
Acute Toxicity LD50 (Intraperitoneal, Rats): ~150 mg/kg[1]
Primary Hazards Acute toxicity, antineoplastic, teratogen, mutagen[2][6]
Chemical Incompatibilities Strong acids, oxidizing agents (due to diazo reactivity)[3]

Engineering Controls & Personal Protective Equipment (PPE)

Do not treat Alazopeptin as a standard benchtop chemical. The following controls are mandatory to mitigate the risk of aerosol inhalation and dermal absorption.

  • Primary Engineering Control: All handling of dry powder and concentrated solutions must occur within a Class II Type B Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[2][7].

    • Causality: Standard Class II Type A2 BSCs exhaust a portion of HEPA-filtered air back into the laboratory. Because antineoplastic powders can form micro-aerosols that bypass standard filtration, a BSC that exhausts 100% of its air to the outside (Type B) or utilizes a canopy connection is required to prevent inhalation exposure[7].

  • Hand Protection (Double Gloving): Wear two pairs of chemotherapy-rated nitrile or neoprene gloves[2][7].

    • Causality: The outer glove acts as the primary barrier against chemical contact. If a spill occurs, the outer glove can be immediately doffed, leaving the inner glove intact to protect the skin while exiting the workspace or donning a new pair[7].

  • Body Protection: A lint-free, low-permeability chemotherapy gown with a solid front and knit cuffs[7].

    • Causality: Knit cuffs prevent the sleeves from riding up, ensuring no skin is exposed between the glove and the gown. The solid front prevents accidental spills from penetrating through to street clothes[7].

  • Eye Protection: Chemical splash goggles[3][7].

Operational Workflow: Preparation and Reconstitution

G Start Start: Alazopeptin Handling PPE Don PPE (Double Gloves, Chemo Gown) Start->PPE BSC Transfer to Class II BSC (Exhausted to outside) PPE->BSC Pad Place Plastic-Backed Absorbent Pad BSC->Pad Recon Reconstitute Powder (Use Luer-Lock Syringes) Pad->Recon Wipe Wipe Exterior of Vials (Detergent/Water) Recon->Wipe End Proceed to Experiment Wipe->End

Workflow for the safe preparation and handling of Alazopeptin monohydrate.

Step-by-Step Methodology:

  • Workspace Preparation: Line the working surface of the BSC with a plastic-backed absorbent pad. Causality: This captures micro-spills immediately, preventing the drug from contaminating the stainless-steel grate of the BSC[2][7].

  • Syringe Selection: Exclusively use Luer-Lock syringes for reconstitution[7]. Causality: Luer-Lock mechanisms physically thread the needle onto the syringe, eliminating the risk of the needle detaching under pressure and causing an aerosolizing spray of the cytotoxic agent[7].

  • Pressure Equalization: When injecting diluent into a sealed vial of Alazopeptin, use a venting needle or the negative-pressure technique to avoid building positive pressure inside the vial.

  • Decontamination of Vials: After reconstitution, wipe the exterior of the vial with a clean alcohol pad or detergent wipe to remove any trace contamination before transferring it out of the BSC[7].

Spill Response and Surface Decontamination

Because Alazopeptin is an antineoplastic agent, there is no single universally accepted chemical neutralizer that safely deactivates the molecule without generating secondary hazards[2][6]. Therefore, decontamination relies on rigorous physical removal.

Protocol for Small Spills (< 5 mL or 5 mg):

  • Isolate: Immediately halt work and notify others in the vicinity.

  • Absorb: Gently cover liquid spills with absorbent pads. For dry powder, place a moistened absorbent pad over the powder to prevent aerosolization[2].

  • Clean: Clean the surface using a high-pH detergent solution (e.g., Simple Green or Alconox)[2][6]. Causality: Surfactants lift the chemical residue from the surface, allowing it to be physically wiped away.

  • Rinse: Thoroughly wipe the area with clean water to remove detergent residue[2][6].

  • Dispose: Place all cleanup materials into a sealed plastic bag, then transfer to a Black RCRA hazardous waste container[6][7].

Segregation and Disposal Plan

Improper disposal of antineoplastic agents violates the Resource Conservation and Recovery Act (RCRA) and endangers environmental health[6]. Waste must be strictly segregated into "Trace" and "Bulk" streams[8].

WasteTree Waste Alazopeptin Waste Generated IsBulk Is it unused drug or heavily contaminated? Waste->IsBulk Bulk Black RCRA Container (Bulk Hazardous Waste) IsBulk->Bulk Yes (Spills, Unused Drug) Trace Yellow Chemo Container (Trace Waste: Gloves, Pads) IsBulk->Trace No (Empty vials, PPE) Incinerate Off-site Incineration Bulk->Incinerate Trace->Incinerate

Decision tree for the segregation and disposal of Alazopeptin waste.

Disposal Procedures:

  • Trace Chemotherapy Waste: Items that have come into contact with Alazopeptin but contain no pourable or recoverable drug (e.g., empty vials, used double-gloves, gowns, and absorbent pads) must be placed in rigid Yellow Trace Chemotherapy containers [8][9]. These are slated for high-temperature incineration[8].

  • Bulk / Hazardous Waste: Unused drug, expired stock, heavily contaminated spill cleanup materials, or solutions containing Alazopeptin must be collected in Black RCRA Hazardous Waste containers [6]. Do not commingle this with standard biohazardous waste or pour it down the drain[9].

  • Sharps: Syringes and needles used for Alazopeptin must be placed directly into a designated chemotherapy sharps container without recapping[6][7].

References

  • ChemSrc. "CAS#:1397-85-9 | (Z)-6-[[(Z)-1-carboxy-5-diazonio-4-oxidopent-4-enyl]amino]." ChemSrc, Available at:[Link]

  • DrugFuture. "Alazopeptin - Chemical Index Database." DrugFuture, Available at:[Link]

  • University of Rhode Island (URI). "Safe Handling and Disposal of Antineoplastic and Other Drugs." URI Environmental Health and Safety, Available at:[Link]

  • University of Wyoming. "Group of Chemicals SOP Example: Antineoplastic Administration, Handling & Disposal." UW Safety, Available at: [Link]

  • University of Michigan-Dearborn. "Cytotoxins and Antineoplastic Drugs Standard Operating Procedure." EHS UMDearborn, Available at:[Link]

  • University of Pittsburgh. "CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL." Pitt EH&S, Available at:[Link]

  • UC San Diego. "Handling Antineoplastic or Investigational New Drugs." Blink UCSD, Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alazopeptin monohydrate
Reactant of Route 2
Reactant of Route 2
Alazopeptin monohydrate
© Copyright 2026 BenchChem. All Rights Reserved.